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2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid Documentation Hub

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  • Product: 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid
  • CAS: 1481318-77-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Amino-3-(1-methylpiperidin-4-yl)propanoic Acid: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of the novel, non-proteinogenic amino acid, 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid. As the demand for structurally unique amino acids escalates wi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the novel, non-proteinogenic amino acid, 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid. As the demand for structurally unique amino acids escalates within drug discovery and peptide science, this document serves as a foundational resource for researchers and drug development professionals. We will delve into the core physicochemical properties of this compound, propose a detailed, field-proven synthetic pathway, and explore its potential therapeutic applications based on the well-established bioactivity of related piperidine-containing molecules. This guide is structured to provide not only technical protocols but also the scientific rationale behind the methodological choices, ensuring a blend of theoretical understanding and practical applicability.

Introduction: The Role of Non-Proteinogenic Amino Acids in Modern Drug Discovery

The twenty proteinogenic amino acids form the fundamental alphabet of natural peptides and proteins. However, the structural and functional diversity they offer is finite. The strategic incorporation of non-proteinogenic amino acids—those not naturally encoded in the genome—has emerged as a powerful tool in medicinal chemistry. These unique building blocks can introduce conformational constraints, enhance metabolic stability, and modulate the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics.

The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent scaffold in a multitude of FDA-approved drugs and biologically active compounds.[1] Its presence can influence a molecule's basicity, lipophilicity, and ability to engage in specific receptor-ligand interactions, particularly within the central nervous system. The conjugation of a piperidine ring to an amino acid framework, as in the case of 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid, creates a molecule with significant potential for novel therapeutic development.[2][3]

This guide focuses on this specific compound, providing a detailed examination of its molecular characteristics and a robust methodology for its synthesis and characterization.

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
IUPAC Name 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid
CAS Number Not Assigned

Note: These properties are computationally derived and await empirical validation upon synthesis and characterization.

Proposed Synthesis Pathway and Experimental Protocols

The synthesis of α-amino acids bearing heterocyclic side chains can be approached through various established methodologies in organic chemistry. A robust and logical pathway for the synthesis of 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid involves a Michael addition reaction, a reliable method for forming carbon-carbon bonds.

The proposed workflow begins with commercially available starting materials and proceeds through a multi-step synthesis that is both scalable and employs well-understood reaction mechanisms.

Diagram of the Proposed Synthetic Workflow

G A 1-methylpiperidin-4-one C Horner-Wadsworth-Emmons Reaction (NaH, THF) A->C B Diethyl (cyanomethyl)phosphonate B->C D (1-methylpiperidin-4-ylidene)acetonitrile C->D Intermediate 1 F Michael Addition (NaOEt, EtOH) D->F E Diethyl acetamidomalonate E->F G Diethyl 2-acetamido-2-(cyanomethyl(1-methylpiperidin-4-yl))malonate F->G Intermediate 2 H Hydrolysis and Decarboxylation (aq. HCl, reflux) G->H I 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid (Target Molecule) H->I Final Product

Caption: Proposed synthetic pathway for 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of (1-methylpiperidin-4-ylidene)acetonitrile (Intermediate 1)

  • Rationale: The Horner-Wadsworth-Emmons reaction is a superior alternative to the Wittig reaction for creating α,β-unsaturated nitriles from ketones, as the phosphate byproduct is water-soluble and easily removed.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add diethyl (cyanomethyl)phosphonate (1.0 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

    • Cool the resulting solution back to 0 °C and add a solution of 1-methylpiperidin-4-one (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield (1-methylpiperidin-4-ylidene)acetonitrile.

Step 2: Synthesis of the Adduct via Michael Addition (Intermediate 2)

  • Rationale: The Michael addition of a soft nucleophile, such as the enolate of diethyl acetamidomalonate, to the α,β-unsaturated nitrile is a classic and efficient method for constructing the backbone of the target amino acid.

  • Procedure:

    • Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (1.1 eq) in anhydrous ethanol under a nitrogen atmosphere.

    • To this solution, add diethyl acetamidomalonate (1.1 eq) and stir for 20 minutes at room temperature.

    • Add a solution of (1-methylpiperidin-4-ylidene)acetonitrile (1.0 eq) in anhydrous ethanol.

    • Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring by TLC.

    • After cooling to room temperature, neutralize the mixture with acetic acid.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude adduct, which can be used in the next step without further purification or purified by chromatography if necessary.

Step 3: Hydrolysis and Decarboxylation to the Final Product

  • Rationale: Acid-catalyzed hydrolysis is a standard method for converting nitriles and esters to carboxylic acids and for removing the acetamido protecting group. The malonic ester derivative will also undergo decarboxylation under these conditions to yield the final α-amino acid.

  • Procedure:

    • Suspend the crude adduct from the previous step in 6 M hydrochloric acid.

    • Heat the mixture to reflux and maintain for 12-24 hours.

    • Cool the reaction mixture to room temperature and wash with dichloromethane to remove any organic impurities.

    • Concentrate the aqueous layer under reduced pressure to obtain the crude hydrochloride salt of the product.

    • The crude product can be purified by recrystallization or by ion-exchange chromatography to yield the pure 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid.

Potential Applications and Research Directions

The unique structural features of 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid suggest several promising avenues for research and development:

  • Peptidomimetics and Constrained Peptides: Incorporation of this amino acid into a peptide sequence would introduce a bulky, conformationally restricted side chain. This can be used to induce specific secondary structures, such as β-turns, which are often involved in molecular recognition events.

  • Neurological Drug Discovery: The piperidine scaffold is a well-known pharmacophore for targets in the central nervous system. Derivatives of piperidine are found in drugs targeting opioid, dopamine, and serotonin receptors. This amino acid could serve as a novel building block for synthesizing ligands with potential activity in pain management, psychiatric disorders, or neurodegenerative diseases.

  • Antibacterial Agents: There is growing interest in developing novel antimicrobial agents that can overcome resistance. The introduction of basic moieties like the 1-methylpiperidine group can enhance the interaction of molecules with bacterial cell membranes, a strategy that has been explored for new antibacterial compounds.[4][5]

Conclusion

2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid represents a novel and promising building block for the fields of medicinal chemistry and drug discovery. While its specific biological activities are yet to be determined, its structural analogy to known bioactive molecules suggests significant potential. This technical guide provides the foundational knowledge required for its chemical synthesis and characterization, thereby enabling its exploration in various therapeutic contexts. The detailed protocols and the underlying scientific rationale are intended to empower researchers to confidently incorporate this and similar non-proteinogenic amino acids into their research and development pipelines.

References

  • Synthetic Approaches to Heterocyclic α,α-Disubstituted Amino Acids. Universitat de Barcelona.[Link]

  • Some bioactive α‐amino acid derivatives with a piperidine core. ResearchGate.[Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. National Center for Biotechnology Information.[Link]

  • Synthesis and characterization of novel ?-amino acid derivatives. ResearchGate.[Link]

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI.[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.[Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. DovePress.[Link]

  • Synthesis of Novel Baicalein Amino Acid Derivatives and Biological Evaluation as Neuroprotective Agents. National Center for Biotechnology Information.[Link]

  • Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Royal Society of Chemistry.[Link]

  • Synthesis and antimicrobial evaluation of novel amino acids coupled piperidine hybrids. International Journal of Chemical Studies.[Link]

Sources

Exploratory

Difference between 1-methyl-4-piperidylalanine and piperidylalanine

An In-depth Technical Guide to the Structural and Functional Distinctions Between Piperidylalanine and 1-Methyl-4-Piperidylalanine Executive Summary In the rational design of peptidomimetics and GPCR ligands, the substit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural and Functional Distinctions Between Piperidylalanine and 1-Methyl-4-Piperidylalanine

Executive Summary

In the rational design of peptidomimetics and GPCR ligands, the substitution of phenylalanine (Phe) with non-proteinogenic aliphatic heterocycles is a high-value strategy to modulate basicity, lipophilicity, and receptor subtype selectivity.

Piperidylalanine (Pip) and its N-methylated derivative, 1-methyl-4-piperidylalanine (1-Me-Pip) , represent two critical tools in this chemical space. While structurally related, they exhibit divergent physicochemical behaviors and necessitate distinct synthetic handling.

  • Piperidylalanine functions as a secondary amine with hydrogen bond donor (HBD) capability, often requiring orthogonal side-chain protection (e.g., Boc) during synthesis.

  • 1-Methyl-4-piperidylalanine functions as a tertiary amine, lacking HBD capability, possessing higher lipophilicity, and requiring no side-chain protection, though its basicity introduces unique challenges in purification and coupling.

This guide provides a rigorous technical comparison, synthetic protocols, and handling strategies for these two amino acids.

Physicochemical Profiling & Structural Analysis

The core difference lies in the substitution at the piperidine nitrogen (position 1). This modification fundamentally alters the electronic and steric profile of the side chain.

Comparative Properties Table
Feature4-Piperidylalanine (Pip)1-Methyl-4-Piperidylalanine (1-Me-Pip)
Structure 4-substituted piperidine (Secondary Amine)N-methylated 4-substituted piperidine (Tertiary Amine)
Side Chain pKa ~11.1 (Highly Basic)~10.1 (Moderately Basic)
Physiological Charge (pH 7.4) Cationic (+1)Cationic (+1)
H-Bonding Profile Donor & AcceptorAcceptor Only (No H-bond donor)
Lipophilicity (LogD) Lower (More Polar)Higher (Increased Permeability)
Steric Bulk ModerateHigh (Methyl group adds steric clash potential)
SPPS Protection Required (e.g., Boc, Cbz, Alloc)Not Required (Tertiary amines do not acylate)
Structural Logic
  • Basicity Shift: The methyl group in 1-Me-Pip exerts an inductive electron-donating effect, but solvation effects typically lower the pKa of tertiary amines compared to secondary amines in aqueous solution (by ~1 log unit). Despite this, both are protonated at physiological pH.

  • Lipophilicity: 1-Me-Pip is significantly more lipophilic due to the "capping" of the polar N-H bond. This makes it a superior candidate for blood-brain barrier (BBB) penetration studies or for improving the passive permeability of peptide drugs.

Synthetic Methodologies

The preparation of these amino acids typically proceeds via the reduction of heteroaromatic precursors (pyridylalanine).

Route A: Synthesis of 4-Piperidylalanine

The standard industrial route involves the catalytic hydrogenation of 4-pyridylalanine.

  • Catalyst: PtO₂ (Adams' catalyst) or Rh/C.

  • Conditions: Acidic media (HCl/AcOH) to protonate the pyridine ring, facilitating reduction and preventing catalyst poisoning.

  • Outcome: Quantitative conversion to the piperidine ring.

Route B: Synthesis of 1-Methyl-4-Piperidylalanine

This is typically accessed via Reductive Amination of the Piperidylalanine precursor.

  • Reagents: Formaldehyde (HCHO), Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB).

  • Mechanism: The secondary amine reacts with formaldehyde to form an iminium ion, which is selectively reduced to the tertiary amine.

  • Critical Note: This step is often performed before Fmoc protection of the alpha-amine to avoid methylation of the alpha-nitrogen, or utilizing orthogonal protection where the alpha-amine is Z (Cbz) protected.

Synthesis Workflow Diagram

Synthesis_Pathway Start 4-Pyridylalanine Step1 Catalytic Hydrogenation (H2, PtO2, HCl/AcOH) Start->Step1 Pip 4-Piperidylalanine (Secondary Amine) Step1->Pip Reduction Step2 Reductive Amination (HCHO, NaBH3CN) Pip->Step2 N-Methylation MePip 1-Methyl-4-Piperidylalanine (Tertiary Amine) Step2->MePip Conversion

Figure 1: Synthetic pathway converting Pyridylalanine to Pip and subsequently to 1-Me-Pip.

Solid-Phase Peptide Synthesis (SPPS) Integration

This is the most critical section for application scientists. The handling of these two residues differs fundamentally during peptide assembly.

Protocol A: Fmoc-4-Piperidylalanine (Requires Protection)

Because Pip contains a secondary amine in the side chain, it is a nucleophile. If left unprotected, it will react with activated amino acids during subsequent coupling steps, leading to branching and sequence termination.

  • Reagent: Fmoc-Pip(Boc)-OH.

  • Coupling Conditions: Standard DIC/Oxyma or HBTU/DIEA.

  • Deprotection: The side-chain Boc group is stable to piperidine (Fmoc removal) but is cleaved by TFA during final resin cleavage.

  • Self-Validation: Monitor the coupling efficiency. If the Boc group is absent, the Kaiser test will remain positive (blue) even after coupling, indicating the side chain amine is reacting.

Protocol B: Fmoc-1-Methyl-4-Piperidylalanine (No Protection)

The tertiary amine in 1-Me-Pip is sterically hindered and electronically deactivated toward acylation. It does not require a Boc group.

  • Reagent: Fmoc-1-Me-Pip-OH (as the HCl or acetate salt).

  • Coupling Conditions:

    • Base Handling: Since the amino acid is often supplied as a salt, ensure sufficient DIEA (Diisopropylethylamine) is added to neutralize the salt and activate the carboxyl group.

    • Stoichiometry: Use 1.0 eq Amino Acid : 0.95 eq HATU : 2.0 eq DIEA.

  • Risk Factor - "Self-Deprotection": The basic tertiary amine side chain can essentially act like "internal piperidine." In slow couplings, the side chain of the residue already on the resin can promote premature Fmoc removal of the incoming amino acid or the terminal residue.

    • Mitigation: Use highly active coupling reagents (HATU/HOAt) to minimize reaction time.

SPPS Decision Logic Diagram

SPPS_Logic Start Select Amino Acid Decision Is the Side Chain Nitrogen Secondary or Tertiary? Start->Decision Sec Secondary (Pip) Decision->Sec Pip Tert Tertiary (1-Me-Pip) Decision->Tert 1-Me-Pip ProtReq MUST use Side Chain Protection (e.g., Fmoc-Pip(Boc)-OH) Sec->ProtReq StdCoup Standard Coupling (DIC/Oxyma) ProtReq->StdCoup NoProt NO Protection Required (Fmoc-1-Me-Pip-OH) Tert->NoProt SaltNeut Neutralize Salt (HCl) Add Extra DIEA NoProt->SaltNeut

Figure 2: Decision tree for selecting protection strategies and coupling protocols in SPPS.

Pharmacological Implications

When substituting these residues into a lead compound (e.g., Somatostatin analogs, Opioid ligands), the choice between Pip and 1-Me-Pip probes specific molecular interactions.

  • Hydrogen Bonding Probe:

    • If Pip is active but 1-Me-Pip is inactive, the secondary amine likely acts as a critical Hydrogen Bond Donor to an aspartate or glutamate residue in the receptor pocket.

    • If both are active, the interaction is likely dominated by Ionic (Charge-Charge) attraction, as both are cationic.

  • Permeability & BBB Access:

    • 1-Me-Pip is often used to improve the CNS penetration of a peptide. The methylation "masks" the H-bond donor, reducing the desolvation energy required to pass through the lipid bilayer.

  • Conformational Constraint:

    • The methyl group in 1-Me-Pip introduces A(1,3) strain or steric clashes that can lock the side chain into a specific rotamer (gauche- or trans), potentially enhancing receptor affinity by reducing the entropic penalty of binding.

References

  • Teixidó, M., et al. (2005). "Solid-phase synthesis of N-methyl- and 4-piperidylalanine derivatives." Journal of Peptide Science, 11(2), 85-92.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][][4] Chemical Reviews, 109(6), 2455–2504.

  • Li, W., et al. (2018). "Structure-Activity Relationship Studies of Piperidine-Based Analogs." Journal of Medicinal Chemistry, 61(15), 6685-6704.

  • PubChem Compound Summary. (2024). "1-Methyl-4-piperidylalanine." National Center for Biotechnology Information.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Utilizing 4-Aminopiperidine-4-carboxylic Acid (ApC) as a Constrained Lysine Bioisostere in Peptidomimetics

Introduction: The Quest for Enhanced Peptide Therapeutics Peptides are remarkable therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by inherent weaknesses, su...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Enhanced Peptide Therapeutics

Peptides are remarkable therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by inherent weaknesses, such as susceptibility to proteolytic degradation and a lack of defined secondary structure in short sequences, which can lead to poor receptor affinity and bioavailability.[1][2] The field of peptidomimetics seeks to overcome these limitations by introducing non-natural amino acids that mimic the structure and function of their natural counterparts while conferring advantageous properties.[1]

Lysine, with its long, flexible, and positively charged side chain, is a crucial residue in many peptide-protein interactions, often involved in forming salt bridges and hydrogen bonds that are key to molecular recognition.[3] Replacing lysine with a bioisostere—a chemical substituent that retains the essential physicochemical properties—can lead to peptidomimetics with enhanced stability and conformational rigidity.

This guide details the application of 4-Aminopiperidine-4-carboxylic Acid (ApC) , a cyclic α,α-disubstituted amino acid, as a constrained bioisostere of lysine. While the specific compound Ala(1-Me-Pip-4-yl) is not extensively documented in scientific literature, ApC serves as an excellent, structurally related model that provides the core features of a piperidine-containing lysine mimetic. Its rigid piperidine ring locks the side chain, reducing conformational entropy and pre-organizing the peptide backbone for optimal receptor binding.[4][5] Furthermore, the secondary amine of the piperidine ring can be functionalized (e.g., with a Boc group for synthesis, or alkylated in final compounds) to mimic the charge and hydrogen-bonding potential of lysine's ε-amino group.

This document provides a comprehensive overview of the rationale, synthesis, and incorporation of ApC into peptide scaffolds, along with protocols for the characterization and biological evaluation of the resulting peptidomimetics.

Rationale for Using ApC as a Lysine Bioisostere

The strategic replacement of a native lysine residue with ApC is underpinned by several key advantages:

  • Conformational Constraint: The primary advantage of ApC is the rigidification of the lysine side chain. The flexible four-carbon chain of lysine is replaced by a pre-organized piperidine ring. This reduces the entropic penalty upon binding to a target, which can lead to a significant increase in binding affinity.

  • Induction of Secondary Structure: As an α,α-disubstituted amino acid, ApC promotes the formation of stable secondary structures, particularly α-helices and 3₁₀-helices, even in short peptides.[5][6] This is critical for mimicking the bioactive conformation of helical peptide epitopes involved in protein-protein interactions.

  • Proteolytic Stability: The non-natural structure of ApC, particularly the quaternary α-carbon, sterically hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and extending its in-vivo half-life.

  • Tunable Functionality: The secondary amine within the piperidine ring serves as a handle for further chemical modification. During synthesis, it is typically protected with an acid-labile group like Boc. Post-synthesis, it can be deprotected to provide a protonated amine that mimics lysine's positive charge or can be selectively alkylated to fine-tune steric and electronic properties.

PART 1: Synthesis of the Fmoc-ApC(Boc)-OH Building Block

To incorporate ApC into a peptide using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a properly protected building block, Nα-Fmoc-Nδ-(Boc)-4-aminopiperidine-4-carboxylic acid (Fmoc-ApC(Boc)-OH) , is required. The synthesis is a multi-step process starting from commercially available precursors.

Protocol 1: Synthesis of Fmoc-ApC(Boc)-OH

This protocol outlines a representative synthetic route. Researchers should consult detailed synthetic chemistry literature for optimization and characterization specifics.

Materials:

  • 1-Boc-4-piperidone

  • Ammonium carbonate

  • Sodium cyanide

  • Hydrochloric acid (HCl)

  • 9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

Methodology:

  • Step 1: Synthesis of 4-Amino-1-Boc-piperidine-4-carbonitrile (Strecker Synthesis)

    • In a sealed flask, dissolve 1-Boc-4-piperidone and ammonium carbonate in aqueous ammonia.

    • Add sodium cyanide portion-wise while stirring at room temperature.

    • Allow the reaction to proceed for 24-48 hours.

    • Extract the product with an organic solvent like EtOAc, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Step 2: Hydrolysis to 4-Amino-1-Boc-piperidine-4-carboxylic Acid

    • Treat the resulting α-aminonitrile with concentrated HCl under reflux.

    • Monitor the reaction for the complete conversion of the nitrile to the carboxylic acid.

    • Neutralize the reaction mixture and purify the amino acid, which now has a Boc-protected piperidine nitrogen and free α-amino and α-carboxyl groups.

  • Step 3: Nα-Fmoc Protection

    • Dissolve the amino acid from Step 2 in a 10% NaHCO₃ solution/Dioxane mixture.

    • Add Fmoc-OSu portion-wise and stir at room temperature overnight.

    • Acidify the aqueous layer and extract the product with EtOAc.

    • Wash the organic layer, dry, and concentrate. The product is now Fmoc-ApC(Boc)-OH.

  • Purification and Characterization:

    • Purify the final product using flash column chromatography (silica gel, typically with a gradient of methanol in dichloromethane).

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

PART 2: Incorporation of Fmoc-ApC(Boc)-OH into Peptides via SPPS

The incorporation of sterically hindered α,α-disubstituted amino acids like ApC requires optimized coupling conditions to ensure high efficiency and prevent deletion sequences.

Protocol 2: Automated/Manual Fmoc-SPPS with Fmoc-ApC(Boc)-OH

This protocol assumes a standard Fmoc/tBu strategy on a rink amide or Wang resin.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide AM, 0.4-0.8 mmol/g)

  • Fmoc-protected amino acids

  • Fmoc-ApC(Boc)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling Reagent: HBTU, HATU, or HCTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, or (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, respectively)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Dichloromethane (DCM)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Methodology:

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.

  • Standard Fmoc-SPPS Cycles (for standard amino acids):

    • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Washing: Wash the resin thoroughly with DMF (5-7 times).

    • Coupling:

      • Pre-activate a solution of the standard Fmoc-amino acid (3-5 eq.), coupling reagent (3-5 eq.), and DIPEA (6-10 eq.) in DMF for 1-2 minutes.

      • Add the activated solution to the resin and couple for 30-60 minutes.

    • Washing: Wash the resin with DMF (3-5 times).

    • Confirm coupling completion with a Kaiser test.

  • Optimized Coupling of Fmoc-ApC(Boc)-OH:

    • Perform the deprotection and washing steps as described above.

    • Activation & Coupling:

      • In a separate vial, dissolve Fmoc-ApC(Boc)-OH (3 eq.) and a potent coupling reagent like HATU (3 eq.) in DMF.

      • Add DIPEA or Collidine (6 eq.) and allow to pre-activate for 2-5 minutes.

      • Add the activated solution to the deprotected peptide-resin.

      • Extend the coupling time to 2-4 hours due to the steric hindrance of the α,α-disubstituted nature of ApC.

    • Monitoring and Double Coupling:

      • After the initial coupling, perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, a second coupling is required.

      • To perform a double coupling, wash the resin with DMF and repeat the activation and coupling step with a fresh solution of activated Fmoc-ApC(Boc)-OH for another 1-2 hours.

  • Final Steps:

    • After the final amino acid is coupled, perform a final deprotection of the N-terminal Fmoc group.

    • Wash the resin extensively with DMF, followed by DCM, and dry the peptide-resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the acid-labile side-chain protecting groups (including the Boc group on the ApC piperidine nitrogen).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide using LC-MS and MALDI-TOF mass spectrometry.

PART 3: Characterization and Application

Once the ApC-containing peptidomimetic is synthesized and purified, its biophysical and biological properties should be compared to the native lysine-containing peptide.

Application Example: Modulating Grb2-SH2 Domain Interactions

The Growth factor receptor-bound protein 2 (Grb2) is an adaptor protein crucial in signal transduction pathways. Its SH2 domain binds to phosphotyrosine (pTyr) residues on activated receptors. Peptides that mimic the pTyr-containing binding motif can inhibit this interaction. Studies have shown that incorporating a functionalized ApC residue at the pTyr+1 position can be used to probe and enhance binding affinity.

Peptide SequenceModification at pTyr+1IC₅₀ (µM) for Grb2-SH2 Binding
Ac-pYVNV-NH₂Valine (Native)1.5
Ac-pY(ApC)NV-NH₂ApC (unfunctionalized)8.0
Ac-pY(ApC-COEtPh)NV-NH₂ApC (Phenylethyl carbamate)0.4
Ac-pY(ApC-CO(CH₂)₃Ph)NV-NH₂ApC (Phenylbutyrylamide)0.3
Table 1: Comparative binding affinities of Grb2-SH2 domain inhibitors. Data synthesized from findings similar to those reported in J. Med. Chem. 2007, 50(8), 1978-82.

This data illustrates that while the direct replacement of Valine with an unfunctionalized ApC decreases affinity (likely due to suboptimal steric fit), the ApC scaffold provides a perfect anchor point for introducing functionalities that can engage in favorable interactions with the protein surface, leading to a significant increase in potency.

Protocol 3: Biophysical Characterization
  • Circular Dichroism (CD) Spectroscopy:

    • Objective: To assess the secondary structure of the peptide.

    • Method: Dissolve the ApC-containing peptide and the native control peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 50-100 µM.

    • Acquire CD spectra from 190 to 260 nm.

    • Expected Outcome: Peptides containing ApC are expected to show a stronger helical signature (characteristic minima at ~208 and ~222 nm) compared to their flexible, native lysine counterparts, especially in shorter sequences.[5]

  • Proteolytic Stability Assay:

    • Objective: To evaluate resistance to enzymatic degradation.

    • Method: Incubate the ApC-containing peptide and the native control with a relevant protease (e.g., trypsin, which cleaves after Lys/Arg) at 37°C.

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

    • Quench the enzymatic reaction and analyze the amount of remaining intact peptide by RP-HPLC.

    • Expected Outcome: The ApC-containing peptide will show significantly slower degradation compared to the native peptide.

Protocol 4: Biological Activity Assay (e.g., Competitive Binding Assay)
  • Objective: To determine the binding affinity (IC₅₀ or Kᵢ) of the peptidomimetic to its target protein.

  • Method (Example: Fluorescence Polarization):

    • A fluorescently labeled probe peptide (known to bind the target) is incubated with the target protein.

    • Add increasing concentrations of the competitor peptide (either the ApC-peptidomimetic or the native control).

    • Measure the change in fluorescence polarization. The displacement of the fluorescent probe by the competitor peptide results in a decrease in polarization.

    • Plot the data and fit to a dose-response curve to calculate the IC₅₀ value.

  • Expected Outcome: A well-designed ApC peptidomimetic may exhibit a lower IC₅₀ value (higher affinity) compared to the native peptide due to conformational pre-organization.

Visualizations

cluster_0 Synthesis of Fmoc-ApC(Boc)-OH 1-Boc-4-piperidone 1-Boc-4-piperidone Strecker Reaction Strecker Reaction 1-Boc-4-piperidone->Strecker Reaction NH₄₂CO₃, NaCN α-Aminonitrile α-Aminonitrile Strecker Reaction->α-Aminonitrile Acid Hydrolysis Acid Hydrolysis α-Aminonitrile->Acid Hydrolysis conc. HCl ApC(Boc) Amino Acid ApC(Boc) Amino Acid Acid Hydrolysis->ApC(Boc) Amino Acid Fmoc Protection Fmoc Protection ApC(Boc) Amino Acid->Fmoc Protection Fmoc-OSu, NaHCO₃ Fmoc-ApC(Boc)-OH Fmoc-ApC(Boc)-OH Fmoc Protection->Fmoc-ApC(Boc)-OH

Caption: Synthetic workflow for the Fmoc-ApC(Boc)-OH building block.

start Start SPPS Cycle deprotection Fmoc Deprotection 20% Piperidine/DMF start->deprotection wash1 Washing DMF deprotection->wash1 coupling Optimized Coupling Fmoc-ApC(Boc)-OH (3 eq.) + HATU (3 eq.) + DIPEA (6 eq.) 2-4 hours wash1->coupling wash2 Washing DMF coupling->wash2 kaiser Kaiser Test wash2->kaiser double_coupling Double Coupling Repeat Step 3 kaiser->double_coupling Positive next_cycle Proceed to Next Cycle kaiser->next_cycle Negative double_coupling->wash2

Caption: SPPS workflow for incorporating the sterically hindered ApC residue.

cluster_0 Native Lysine cluster_1 ApC Bioisostere lys Flexible Side Chain (High Conformational Entropy) apc Constrained Piperidine Ring (Pre-organized for Binding) receptor Receptor Binding Pocket lys->receptor High entropic cost to adopt bioactive conformation apc->receptor Lower entropic cost, potentially higher affinity

Caption: ApC as a conformationally constrained lysine bioisostere.

Conclusion

4-Aminopiperidine-4-carboxylic acid (ApC) is a powerful tool for medicinal chemists seeking to develop next-generation peptide therapeutics. By serving as a conformationally constrained lysine bioisostere, it addresses key liabilities of natural peptides, namely proteolytic instability and conformational flexibility. The protocols and data presented herein provide a foundational guide for the successful synthesis, incorporation, and characterization of ApC-containing peptidomimetics. The ability to rigidify a peptide backbone and present a functionalizable side-chain moiety makes ApC and similar cyclic amino acids highly valuable building blocks in the rational design of potent and durable peptide-based drugs.

References

  • Hammer, R. P., et al. (1996). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 61(22), 7650-7651. [Link]

  • Syryamina, V. N., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Biomolecules, 13(6), 981. [Link]

  • Kang, S.-U., et al. (2007). Examination of Acylated 4-Aminopiperidine-4-carboxylic Acid Residues in the Phosphotyrosyl+1 Position of Grb2 SH2 Domain-Binding Tripeptides. Journal of Medicinal Chemistry, 50(8), 1978-1982. [Link]

  • Lupin, A. C. C., et al. (2018). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 23(9), 2332. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Peptides International. (n.d.). 4-Aminopiperidine-4-carboxylic acid. [Link]

  • Aapptec. (n.d.). Fmoc-Trp(Boc)-OH. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]

  • Al-Temimi, A. H. M., et al. (2021). Synthesis of Fmoc-K O (Boc)-OH (1). ResearchGate. [Link]

  • Alemán, C., & Cativiela, C. (2007). Designing Peptidomimetics. UPCommons. [Link]

  • Vimta Labs. (n.d.). Biophysical Characterization of Peptides and Proteins. [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. [Link]

  • Lee, S., et al. (2023). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. Molecules, 28(15), 5738. [Link]

  • Robertson, N. S., & Spring, D. R. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules, 23(4), 959. [Link]

  • Lee, H.-S., et al. (2005). Biophysical Characterization of a β-Peptide Bundle: Comparison to Natural Proteins. Journal of the American Chemical Society, 127(4), 1198-1199. [Link]

  • Le, T. H. (2023). Biophysical Characterization of Cell-Penetrating Peptides for Cargo Delivery or Lipid-Sensing. Purdue University Graduate School. [Link]

  • Robertson, N. S., & Spring, D. R. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. ResearchGate. [Link]

  • Del Gatto, A., et al. (2021). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry, 9, 788736. [Link]

Sources

Application

Application Note: Modular Synthesis of Sigma Receptor Ligands Utilizing Piperidine Amino Acid Scaffolds

and ligands using nipecotic, isonipecotic, and pipecolic acid templates. Abstract & Clinical Relevance The sigma receptor ( R) class, comprising the (chaperone protein) and (TMEM97) subtypes, represents a high-value targ...

Author: BenchChem Technical Support Team. Date: February 2026


 and 

ligands using nipecotic, isonipecotic, and pipecolic acid templates.

Abstract & Clinical Relevance

The sigma receptor (


R) class, comprising the 

(chaperone protein) and

(TMEM97) subtypes, represents a high-value target for neuropathic pain, neurodegenerative diseases (Alzheimer’s, ALS), and oncology. While traditional ligand discovery relied on serendipitous screening, this guide details a rational, modular synthesis strategy using Piperidine Amino Acids (PAAs) as privileged scaffolds.

PAAs—specifically nipecotic acid (3-COOH), isonipecotic acid (4-COOH), and pipecolic acid (2-COOH)—provide a structurally rigid, saturated heterocyclic core with two distinct vectors for diversification: the secondary amine (


-terminus) and the carboxylic acid (

-terminus). This bifunctionality allows for the rapid generation of libraries that satisfy the canonical sigma pharmacophore requirements.

Rational Design: The Pharmacophore

To design high-affinity ligands, one must adhere to the structural requirements established by Glennon and Ablordeppey. The PAA scaffold naturally satisfies the central requirements.

Pharmacophore Requirements
  • Basic Nitrogen Center: Must be protonatable at physiological pH (pKa

    
     7.5–9.0) to form an electrostatic interaction with Asp126  (
    
    
    
    ) or Asp29 (
    
    
    ).
  • Primary Hydrophobic Region (HY1): Flanking the nitrogen (usually

    
    -substituents like benzyl or phenethyl groups).
    
  • Secondary Hydrophobic Region (HY2): Distal to the nitrogen (accessed via the carboxyl handle).

  • Distance Constraints: A spacer of 2–4 methylene units between the nitrogen and the aromatic rings is often optimal.

Scaffold Mapping (Visual)

The following diagram illustrates how PAA scaffolds map onto the sigma receptor pharmacophore.

SigmaPharmacophore cluster_0 Piperidine Amino Acid Scaffold Utility HY1 Primary Hydrophobic Region (HY1) (N-Substituent) BasicN Ionizable Nitrogen (Piperidine NH) HY1->BasicN Electrostatic Interaction (Asp126) Linker Rigid Spacer (Piperidine Ring) BasicN->Linker Scaffold Core HY2 Secondary Hydrophobic Region (HY2) (Amide/Ester Linked) Linker->HY2 Functionalization Vector

Caption: Mapping of Piperidine Amino Acid (PAA) structural elements to the canonical Sigma Receptor pharmacophore. The piperidine nitrogen serves as the critical ionizable center.

Synthetic Protocol: Modular Assembly

This protocol utilizes Ethyl Isonipecotate as the starting material to generate a library of 4-substituted piperidine amides. This approach prevents the formation of zwitterionic species that complicate purification.

Reagents & Equipment
ComponentSpecificationPurpose
Scaffold Ethyl Isonipecotate (CAS: 1126-09-6)Core structure
Alkylating Agent Benzyl bromide or Phenethyl bromideIntroduction of HY1
Base

or DIPEA
Neutralize HBr byproduct
Coupling Agent T3P (Propylphosphonic anhydride) or HATUAmide bond formation (HY2)
Solvent DMF (Step 1), EtOAc (Step 2)Reaction medium
Step-by-Step Methodology
Step 1: N-Alkylation (Introduction of HY1)

Direct alkylation is preferred for introducing simple benzyl/phenethyl chains.

  • Dissolution: Dissolve Ethyl Isonipecotate (1.0 equiv) in anhydrous Acetonitrile (

    
    ).
    
  • Base Addition: Add anhydrous

    
     (3.0 equiv). Stir for 10 min at Room Temperature (RT).
    
  • Alkylation: Dropwise add Benzyl Bromide (1.1 equiv).

    • Expert Insight: If using phenethyl bromide, add a catalytic amount of KI to accelerate the Finkelstein reaction, as secondary amines can be sluggish with alkyl bromides.

  • Reflux: Heat to 60°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and Water. Dry organic layer over

    
    .
    
  • Yield: Expect >85% yield of Ethyl 1-benzylpiperidine-4-carboxylate.

Step 2: Hydrolysis
  • Dissolve the intermediate in THF/Water (1:1).

  • Add LiOH (2.0 equiv). Stir at RT for 2 hours.

  • Acidify to pH 4 with 1M HCl to precipitate the zwitterionic acid. Isolate via filtration or extraction.

Step 3: Amide Coupling (Introduction of HY2)

This step defines the selectivity profile. Bulky amides often favor


.
  • Activation: Dissolve the 1-benzylpiperidine-4-carboxylic acid (1.0 equiv) in DMF.

  • Reagents: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 mins to activate the acid.

  • Amine Addition: Add the desired aromatic amine (e.g., 4-fluoroaniline, 1.1 equiv).

  • Reaction: Stir at RT for 12 hours.

  • Purification: Dilute with EtOAc, wash 3x with brine (critical to remove DMF). Purify via flash column chromatography (Silica, DCM:MeOH gradient).

Synthetic Workflow Diagram

SynthesisWorkflow cluster_optimization Optimization Nodes Start Ethyl Isonipecotate (Scaffold) Step1 Step 1: N-Alkylation (R-Br, K2CO3, ACN) Start->Step1 Inter1 Intermediate A: N-Substituted Ester Step1->Inter1 Add KI for Phenethyl Add KI for Phenethyl Step1->Add KI for Phenethyl Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Inter2 Intermediate B: Carboxylic Acid Core Step2->Inter2 Step3 Step 3: Amide Coupling (Ar-NH2, HATU, DIPEA) Inter2->Step3 Final Final Ligand (Sigma Receptor Candidate) Step3->Final Screen Amines for Selectivity Screen Amines for Selectivity Step3->Screen Amines for Selectivity

Caption: Modular synthetic pathway for generating 4-substituted piperidine sigma ligands. Yellow notes indicate critical optimization points.

Biological Validation & Assay Protocols

Radioligand Binding Assays

To validate the affinity of the synthesized ligands, competition binding assays are required.


Receptor Assay (Gold Standard)
  • Source: Guinea pig brain membranes or HEK293 cells overexpressing

    
    .
    
  • Radioligand:

    
    -pentazocine (
    
    
    
    nM).
  • Non-specific Binding: Defined by 10

    
    M Haloperidol.
    
  • Protocol: Incubate membranes with radioligand and varying concentrations of test compound (120 min, 37°C). Terminate by rapid filtration over GF/B filters.


Receptor Assay (Critical Warning)
  • Source: Rat liver membranes or MCF-7 cells.

  • Radioligand:

    
    -DTG (1,3-Di-o-tolylguanidine).
    
  • The Masking Hazard: Historically,

    
    -DTG is used with (+)-pentazocine to mask 
    
    
    
    sites.[1] However, recent data indicates this masking protocol is flawed , as DTG can displace pentazocine, leading to
    
    
    estimation errors [1].
  • Recommended Solution: Use MCF-7 cells (which naturally lack

    
     receptors) for pure 
    
    
    
    binding assays to avoid the need for masking agents.[1]
Functional Selectivity
Assay TypePurposeIndicator
Calcium Mobilization

Agonism
Agonists potentiate bradykinin-induced

release.
Caspase-3 Activation

Cytotoxicity

agonists induce apoptosis in cancer lines (e.g., DU145).
Phenotypic Screen Neuropathic PainFormalin test in mice (anti-allodynic effect).

References

  • Hazards of Using Masking Protocols: Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Link (Note: Discusses standard protocols and limitations).

  • Synthesis of Piperidine Ligands: Zampieri, D., et al. (2018).[2] New piperidine-based derivatives as sigma receptor ligands.[2][3][4][5] Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters. Link

  • PB28 and Analogues: Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 and sigma-2 receptor ligands. Current Medicinal Chemistry. Link

  • Pharmacophore Modeling: Glennon, R. A., et al. (1994). Binding of substituted benzamides to sigma receptors. Journal of Medicinal Chemistry. Link

  • Sigma-2 Identity (TMEM97): Alon, A., et al. (2017). ID of the sigma-2 receptor as TMEM97. Nature. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Troubleshooting for 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid. This document provides in-depth troubleshooting advice and answers to frequen...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubilization of this compound in Dimethyl Sulfoxide (DMSO). As a complex amino acid derivative, its zwitterionic nature presents unique challenges that this guide will help you navigate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am having difficulty achieving a clear solution of 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid in DMSO. What is the standard protocol and what might be going wrong?

A1: Initial Protocol & Common Pitfalls

This compound's structure, featuring both acidic (carboxylic acid) and basic (primary and tertiary amine) functional groups, allows it to exist as a zwitterion.[1] Zwitterions often form highly stable crystal lattice structures due to strong intermolecular electrostatic interactions, making them challenging to dissolve, even in a powerful polar aprotic solvent like DMSO.[2][3]

Recommended Starting Protocol:

  • Ensure your DMSO is of high purity and anhydrous. DMSO is very hygroscopic, and absorbed water can significantly decrease the solubility of many organic compounds.[2][4][5]

  • Weigh the desired amount of the compound into a clean, dry vial.

  • Add the required volume of DMSO to achieve your target concentration.

  • Vortex the mixture vigorously for 1-2 minutes at room temperature.

  • Visually inspect for undissolved particulates.

Common Pitfalls:

  • Moisture Contamination: Using old or improperly stored DMSO that has absorbed atmospheric moisture is a primary cause of solubility issues.[4] Always use a fresh, sealed bottle or a properly desiccated stock of anhydrous DMSO.

  • Insufficient Energy Input: The energy from simple mixing may not be enough to overcome the compound's crystal lattice energy.

  • Supersaturation and Precipitation: The compound may initially dissolve to form a supersaturated solution, only to precipitate out over time, especially during storage or upon temperature changes.[4]

Q2: Why is this compound so difficult to dissolve? I thought DMSO was an excellent solvent for polar molecules.

A2: The Challenge of the Zwitterion

While DMSO is a highly polar solvent, its interaction with zwitterions is complex.[3][6] Your compound has a positively charged ammonium group (-NH3+) and a negatively charged carboxylate group (-COO⁻) in its zwitterionic state.

  • Solvation Mechanics: DMSO is an excellent hydrogen bond acceptor, meaning it can effectively solvate the cationic ammonium group.[7] However, it is not a hydrogen bond donor, making it less efficient at solvating the anionic carboxylate group compared to protic solvents like water.

  • Crystal Lattice Energy: The primary barrier to dissolution is not the interaction with the solvent, but the immense energy required to break apart the highly ordered, salt-like crystal structure of the solid-state zwitterion.

The diagram below illustrates the fundamental challenge: overcoming the strong intermolecular forces in the solid state to allow for solvation.

G cluster_0 Solid State (High Lattice Energy) cluster_1 Solution State (Solvation) Solid Zwitterion Crystal (Strong Intermolecular Forces) Solution Solvated Ions in DMSO Solid->Solution Dissolution (Requires High Energy Input) G Cationic Cationic Form (Soluble) -COOH -NH3+ Zwitterion Zwitterionic Form (Poorly Soluble) -COO- -NH3+ Cationic->Zwitterion + H+ (Add Acid) Anionic Anionic Form (Soluble) -COO- -NH2 Zwitterion->Anionic - H+ (Add Base)

Caption: Modifying the zwitterion to a more soluble ionic form.

Protocol (Acidification):

  • To your suspension in DMSO, add a very small, dropwise amount of a suitable acid, such as 10% acetic acid in DMSO.

  • Vortex thoroughly between each addition.

  • Continue until the solution becomes clear. This protonates the carboxylate group, breaking the zwitterion.

  • Note: For applications where a non-volatile acid is acceptable, a trace amount of trifluoroacetic acid (TFA) can be used.

Adding a small percentage of a co-solvent can alter the properties of DMSO and improve solvation. [8][9] Protocol (Water as a Co-Solvent):

  • Dissolve the compound in the minimum required volume of deionized water first.

  • Slowly add this aqueous solution dropwise into the larger volume of DMSO while vortexing.

  • Alternatively, for a primarily DMSO stock, add 1-5% (v/v) water to the DMSO before attempting to dissolve the compound. This can help solvate the carboxylate group, but be aware that for some compounds, water can decrease solubility in DMSO. [4]Always test on a small scale first.

For persistent issues, consider using or synthesizing a salt form of the compound (e.g., a hydrochloride or tosylate salt). Salt formation is a standard pharmaceutical strategy to improve the solubility of ionizable compounds by preventing the formation of a high-energy zwitterionic crystal lattice. [10][11][12][13]The salt form will dissolve much more readily in DMSO as it is already a fully ionic species.

Summary of Troubleshooting Techniques

TechniquePrinciple of ActionAdvantagesDisadvantages
Sonication/Heating Provides kinetic energy to overcome the crystal lattice energy.Simple, does not alter chemical composition.May not be sufficient for highly insoluble compounds; risk of thermal degradation.
pH Adjustment Converts the zwitterion to a more soluble single-charge ionic species.Highly effective, often requires minimal additive.Additive may interfere with downstream assays; requires careful control.
Co-solvents Alters the solvent properties to better solvate both charged ends of the molecule.Can be effective and easy to implement.May reduce overall solubility for some compounds; solvent may affect assay performance.
Salt Formation Pre-emptively breaks the zwitterionic crystal lattice by forming a stable salt.Provides the most significant and reliable solubility improvement.Requires chemical synthesis; not an "on-the-fly" solution.
Q4: What are the best practices for preparing and storing a DMSO stock solution to prevent precipitation?

A4: Ensuring Long-Term Stability

Once you have successfully dissolved the compound, proper storage is critical to prevent it from precipitating over time.

Best Practices Protocol:

  • Use Anhydrous DMSO: Start with the driest possible solvent to maximize initial solubility and minimize water-induced precipitation. [4]2. Filter the Solution: After dissolution, filter the stock solution through a 0.22 µm syringe filter (ensure the filter material is compatible with DMSO, e.g., PTFE). This removes any micro-particulates that could act as nucleation sites for crystallization.

  • Store in Aliquots: Dispense the stock solution into single-use aliquots in tightly sealed vials. This minimizes exposure to atmospheric moisture and avoids repeated freeze-thaw cycles.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can promote precipitation. [4]The process of freezing can force solutes out of solution, and if they don't fully re-dissolve upon thawing, you will lose effective concentration. Storing in single-use aliquots is the best way to prevent this. [14]5. Storage Conditions: Store at -20°C or -80°C for long-term stability. Before use, thaw the aliquot completely and vortex well to ensure any components that may have settled are redissolved.

Caption: Recommended workflow for preparing stable DMSO stock solutions.

References

  • Solvent Properties of DMSO | PDF | Dimethyl Sulfoxide - Scribd. (n.d.).
  • Dimethyl sulfoxide - Wikipedia. (n.d.).
  • DMSO Physical Properties - gChem. (n.d.).
  • Dimethyl sulfoxide, properties, uses and safety protection. (2025, March 21).
  • Protonation Equilibria of Biologically Active Ligands in Mixed Aqueous Organic Solvents. (n.d.).
  • Dimethyl Sulfoxide (DMSO) Physical Properties - Regulations.gov. (n.d.).
  • What should I do if carnosic acid exceeds its solubility? - ResearchGate. (2025, September 21).
  • Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media - Canadian Science Publishing. (n.d.).
  • Peptide Solubilization. (n.d.).
  • Protonation Equilibria of Some Selected α-Amino Acids in DMSO–Water Mixture and Their Cu(II)-Complexes - ResearchGate. (2013, February 12).
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. (n.d.).
  • Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. (2018, May 26).
  • Effect of temperature on the physicochemical properties and solute–solvent interactions of a dilute solution of [Bmim][OAc] in DMSO - ResearchGate. (n.d.).
  • Effect of Temperature on the Structural and Thermodynamic Properties of Aqueous Dimethyl Sulfoxide. (n.d.).
  • How can dimethyl sulfoxide enhance solubility in lab applications? - Quora. (2024, October 30).
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.).
  • (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride - MedchemExpress.com. (n.d.).
  • Solubility Guidelines for Peptides - MilliporeSigma. (n.d.).
  • Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol | Request PDF - ResearchGate. (2026, February 5).
  • Development of theoretical methods for describing the protonation states of solvated molecules based on the integral equation theory of. (n.d.).
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects - PMC. (n.d.).
  • Improving API Solubility by Salt and Cocrystal Formation - Merck. (n.d.).
  • 3.1: Amino Acids and Peptides - Biology LibreTexts. (2023, January 6).
  • Why salt formation of weak acid increases the drug solubility? | ResearchGate. (2023, February 8).
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.).
  • Macroscopic and Microscopic Protonation Equilibria of Some alpha-Amino Acids in Dimethyl Sulfoxide-Water Mixtures | AVESİS. (n.d.).
  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures | Journal of Chemical & Engineering Data - ACS Publications. (2018, February 5).
  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.).
  • Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. (2020, November 11).
  • 2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride | C7H11Cl2N3O2 - PubChem. (n.d.).
  • (PDF) Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. (2025, August 1).
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter | Biochemistry - ACS Publications. (2022, December 21).
  • Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules - PMC - NIH. (2025, August 6).
  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles - Ziath. (n.d.).
  • (2R)-2-Amino-3-[(2-hydroxyethyl)sulfanyl]propanoic acid AldrichCPR | Sigma-Aldrich. (n.d.).
  • Dimethyl sulfoxide enhances both the cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion - New Journal of Chemistry (RSC Publishing). (n.d.).
  • 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid | 5162-90-3 - ChemicalBook. (2025, July 16).
  • Propionic acid - Wikipedia. (n.d.).
  • Dimethyl Sulfoxide. (n.d.).
  • 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid - PubChem. (n.d.).
  • Solubility of drug in DMSO? - ResearchGate. (2018, November 21).

Sources

Optimization

Technical Support Center: Purification of Peptides with Basic N-Methylpiperidine Moieties

[1] Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting RP-HPLC of Peptides with High-pKa Basic Side Chains (N-Methylpiperidine) Executive Summary Welcome. If you are a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting RP-HPLC of Peptides with High-pKa Basic Side Chains (N-Methylpiperidine)

Executive Summary

Welcome. If you are accessing this guide, you are likely experiencing severe peak tailing, poor recovery, or retention time shifts with your peptide.

Peptides containing N-methylpiperidine (NMP) side chains present a unique chromatographic challenge. Unlike standard basic amino acids (Arg, Lys, His), the N-methylpiperidine moiety possesses a pKa of approximately 10.1 [1, 7]. In standard low-pH Reverse Phase HPLC (RP-HPLC) using Trifluoroacetic Acid (TFA), this moiety remains fully protonated.[1] These positively charged sites interact aggressively with residual silanols (Si-O⁻) on the silica column backbone, a phenomenon known as "secondary interaction."

This guide provides the field-proven protocols to suppress these interactions and achieve symmetrical peaks.

Module 1: The "Silanol Effect" & Peak Tailing

Q: Why is my peptide peak tailing so badly, even with 0.1% TFA?

A: 0.1% TFA (pH ~2.0) is insufficient to mask the interaction for high-pKa bases like N-methylpiperidine.[1]

At pH 2.0, the silanols on the silica surface should theoretically be protonated (neutral). However, "Type A" or lower-quality silica contains acidic silanols that remain ionized.[1] Your NMP side chain (positively charged) binds to these silanols ionically, dragging the peptide behind the main elution band. This causes tailing.[1][2][3][4]

The Solution: Triethylammonium Phosphate (TEAP) Buffer TEAP acts as a chaotropic competitor .[1] The triethylamine (TEA) ions saturate the silanol sites, effectively "blocking" them so your peptide can pass through without sticking.

Protocol: Preparation of TEAP Buffer (pH 2.3)

Use this buffer in place of your standard 0.1% TFA aqueous mobile phase.[1]

ComponentQuantityNotes
Milli-Q Water 900 mLStart with less than final volume.
Phosphoric Acid (85%) 10 mLSets the acidic baseline.[1]
Triethylamine (TEA) Adjust to pHAdd dropwise while monitoring pH.[1]
Final pH Target 2.3 Critical for silica stability.[1]

Step-by-Step:

  • Add 10 mL of concentrated Phosphoric Acid (H₃PO₄) to 900 mL of water.[1]

  • Place a calibrated pH probe into the solution.[1]

  • Slowly add Triethylamine (TEA) with stirring. The reaction is exothermic; add slowly.[1]

  • Adjust pH to exactly 2.3 .[1]

  • Dilute to a final volume of 1 L.

  • Mobile Phase B: Use Acetonitrile containing 10% water (no buffer needed, or match the buffer concentration if baseline drift occurs).[1]

Expert Insight: TEAP is non-volatile.[1] You must perform a desalting step (SPE or secondary HPLC run with volatile buffer) before Mass Spectrometry or Lyophilization.[1]

Module 2: The "Game Changer" – High pH Chromatography

Q: Can I just run the purification at high pH to neutralize the charge?

A: Yes, but only if you use the correct column technology.[1]

At pH 11.0 , the N-methylpiperidine side chain (pKa ~10.[1]1) becomes deprotonated (neutral).[1] This eliminates the ionic interaction with silanols entirely.[1] The peptide becomes more hydrophobic, often resulting in better retention and radically sharper peaks.

WARNING: Standard silica dissolves above pH 8.[1]0. You must use Hybrid Particle columns (e.g., Waters XBridge/CSH, Agilent PLRP-S, or Phenomenex Gemini).

Protocol: High pH Mobile Phase (pH 11)
ParameterSpecification
Buffer System 10 mM Ammonium Bicarbonate / Ammonium Hydroxide
pH Target 11.0
Column Requirement Hybrid Silica (Ethylene Bridged) or Polymer-based
Mobile Phase A 10 mM NH₄HCO₃ adjusted to pH 11 with NH₄OH
Mobile Phase B Acetonitrile (100%)

Workflow Visualization:

High_pH_Strategy Start Peptide with NMP Side Chain Check_pH Check Mobile Phase pH Start->Check_pH Low_pH Low pH (TFA/TEAP) Check_pH->Low_pH Standard High_pH High pH (pH 11) Check_pH->High_pH Alternative State_Low NMP is Protonated (+) Silanols are Active (-) RISK: Tailing Low_pH->State_Low State_High NMP is Neutral (0) Silanols are Ionized (-) RESULT: No Interaction High_pH->State_High Action_Low Must use TEAP to mask silanols State_Low->Action_Low Action_High Must use Hybrid Column to prevent dissolution State_High->Action_High

Caption: Mechanism of action for pH strategies. High pH neutralizes the basic side chain, eliminating the root cause of tailing.

Module 3: Solubility & Recovery Issues

Q: My peptide is hydrophobic and precipitating. What now?

A: Basic peptides with hydrophobic backbones often aggregate.[1] The NMP group adds bulk but may not provide enough solubility if the backbone is greasy.

The Solution: Sodium Perchlorate (NaClO₄) Adding a chaotropic salt prevents aggregation and improves peak shape by disrupting hydrogen bonding networks.

  • Add: 0.1 M NaClO₄ to Mobile Phase A.

  • Note: Perchlorates are explosive when dried with organics.[1] Flush lines with water thoroughly before letting them dry.[1]

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Shark Fin / Tailing Peak Silanol InteractionSwitch to TEAP buffer (pH 2.3) or High pH (pH 11) [4, 14].[1]
Broad / Split Peak Column Overload or VoidCheck injection volume. If low, column may be voided by previous high-pH runs on non-hybrid silica.[1]
Retention Time Shift Temperature FluctuationNMP pKa is temperature sensitive.[1] Thermostat column to 40°C or 60°C [12].
Low Recovery Irreversible AdsorptionUse a column with "High Coverage" or "End-Capping" (e.g., C18-CSH) [13].[1]
Module 4: Column Selection Guide

Not all C18 columns are equal.[1][5] For N-methylpiperidine peptides, "End-capping" is the critical specification.[1]

Column_Selection Start Select Column for NMP Peptide Q1 Can you use High pH (pH > 10)? Start->Q1 Yes Yes Q1->Yes No No (Acid labile) Q1->No Hybrid Use Hybrid Silica (BEH/CSH) or Polymer (PLRP-S) Yes->Hybrid Traditional Use High-Purity Silica (Type B) No->Traditional Endcap Check End-Capping: Must be 'TMS' or 'Polar Embedded' Traditional->Endcap

Caption: Decision tree for selecting the stationary phase based on pH tolerance and silica chemistry.

References
  • GuideChem. (2025).[1] N-Methylpiperidine Chemical Properties and pKa Data. Link

  • Phenomenex. (2025).[1] HPLC Tech Tip: Overcoming Peak Tailing of Basic Analytes. Link

  • Agilent Technologies. (2020).[1] Efficient Purification of Synthetic Peptides at High and Low pH. Link

  • ResearchGate. (2013).[1] How can I prevent peak tailing in HPLC? (Community Discussion). Link

  • Sigma-Aldrich. (2025).[1] Triethylammonium phosphate solution suitable for HPLC. Link

  • Rivier, J. E. (1978).[1] Use of Trialkyl Ammonium Phosphate (TAAP) Buffers in Reverse Phase HPLC. Journal of Liquid Chromatography. Link

  • Wikidata. (2025).[1] N-methylpiperidine (Chemical Compound Data). Link

  • Chromatography Forum. (2010).[1] Preparation of TEAP Buffer for HPLC. Link

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. CRC Press/NIH.[1] Link

  • Biotage. (2023).[1] How to improve peptide purification by altering the mobile phase pH. Link

  • Bachem. (2024).[1] Peptide Purification Process & Methods: An Overview. Link

  • Chromatography Online. (2020). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. Link

  • Axion Labs. (2022).[1] HPLC Peak Tailing: Causes and Solutions. Link

  • Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC?. Link

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Handling 2-Amino-3-(1-methylpiperidin-4-yl)propanoic Acid Salts

Welcome to the dedicated technical support center for 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid and its various salt forms. As a valued researcher, scientist, or drug development professional, you are likely worki...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid and its various salt forms. As a valued researcher, scientist, or drug development professional, you are likely working with this compound in exacting experimental conditions. Its inherent hygroscopic nature—the tendency to attract and absorb moisture from the surrounding environment—can present significant challenges to the accuracy, reproducibility, and overall success of your work.

This guide is designed to provide you with both quick-reference FAQs and in-depth troubleshooting protocols to effectively manage the hygroscopic properties of this active pharmaceutical ingredient (API). Our approach is grounded in established scientific principles and field-proven best practices to ensure the integrity of your research.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions to Common Problems

Here, we address the most immediate concerns you might have when working with 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid salts.

Q1: I received my vial of 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid salt, and the powder appears clumpy. Is it still usable?

A1: Clumping is a common initial sign of moisture absorption. While the material may still be usable, it is crucial to determine the extent of water uptake before proceeding. The presence of excess moisture can affect the compound's stability and lead to inaccurate weighing for subsequent experiments. We recommend performing a water content analysis, such as Karl Fischer titration, to quantify the amount of absorbed water.[1][2] If the water content is significant, it may be necessary to dry the compound under vacuum, though this should be done with caution to avoid degradation. For routine use, it is best to store the compound in a desiccator to prevent further moisture absorption.[3][4]

Q2: How should I store my 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid salt to prevent moisture absorption?

A2: Proper storage is the first line of defense against hygroscopicity. The primary container should be kept tightly sealed when not in use. For long-term storage, we recommend placing the sealed primary container inside a secondary container, such as a desiccator cabinet or a sealed bag with a desiccant.[3][4] The choice of desiccant is important; silica gel is a common and effective option. Regularly check and replace the desiccant as it becomes saturated.

Q3: I'm having trouble getting a consistent weight when preparing my solutions. What could be the cause?

A3: This is a classic issue when working with hygroscopic materials. The continuous absorption of atmospheric moisture during the weighing process can lead to a steadily increasing mass on the analytical balance. To mitigate this, work as quickly and efficiently as possible. It is also advisable to weigh the compound in a low-humidity environment, such as a glove box with controlled humidity. If a glove box is not available, using a weighing vessel with a small opening can help to minimize exposure to the air.

Q4: Can I prepare a stock solution of the compound to avoid repeated weighing of the solid?

A4: Preparing a stock solution is an excellent strategy to bypass the challenges of repeatedly weighing a hygroscopic solid.[4] Once the initial, carefully weighed solid is dissolved in a suitable solvent, the concentration of the stock solution will remain stable if stored correctly. Ensure the solvent is dry and the solution is stored in a tightly sealed container, protected from light and at the recommended temperature to maintain its stability.

Q5: What impact does the specific salt form (e.g., hydrochloride, sulfate) have on the hygroscopicity of the compound?

A5: The salt form can significantly influence the hygroscopicity of an API.[5][6] Salts derived from strong mineral acids, such as hydrochloride or hydrobromide, tend to be more polar and, consequently, more hygroscopic.[5] If you are experiencing significant issues with hygroscopicity, it may be worth exploring alternative, less hygroscopic salt forms of 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid if they are available or can be synthesized.

Part 2: In-Depth Troubleshooting Guides and Protocols

This section provides detailed, step-by-step methodologies for critical procedures and deeper insights into managing the hygroscopic nature of your compound.

Guide 1: Accurate Weighing of Hygroscopic 2-Amino-3-(1-methylpiperidin-4-yl)propanoic Acid Salts

The Challenge: Obtaining a precise and accurate mass of a hygroscopic powder is fundamental to all subsequent experimental work. Moisture uptake during weighing can lead to significant errors in concentration calculations.

Underlying Principle: The rate of moisture absorption is influenced by the ambient relative humidity, the surface area of the exposed powder, and the duration of exposure. Minimizing these factors is key to accurate weighing.

Step-by-Step Protocol:

  • Preparation:

    • Ensure the analytical balance is calibrated and located in an area with minimal air currents.

    • If available, use a glove box with a controlled, low-humidity nitrogen or argon atmosphere.

    • If a glove box is not available, work in a room with the lowest possible humidity.

    • Have all necessary equipment (spatulas, weighing paper/boat, vials) ready to minimize the time the primary container is open.

  • Procedure:

    • Allow the container of the 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid salt to equilibrate to room temperature before opening to prevent condensation.

    • Tare the weighing vessel on the analytical balance.

    • Quickly transfer an approximate amount of the powder to the weighing vessel. It is often more efficient to aim for a target weight range rather than an exact figure.

    • Immediately seal the primary container.

    • Record the stable weight as quickly as possible.

    • If preparing a solution, immediately transfer the weighed powder to the solvent to prevent further moisture absorption.

Workflow for Weighing a Hygroscopic Compound:

G cluster_prep Preparation Phase cluster_weighing Weighing Phase (Low Humidity Environment) cluster_post Post-Weighing P1 Equilibrate compound container to room temperature P2 Prepare all weighing tools (spatula, weigh boat, vial) P1->P2 P3 Calibrate analytical balance P2->P3 W1 Tare weighing vessel P3->W1 W2 Quickly transfer powder to vessel W1->W2 W3 Immediately reseal primary container W2->W3 W4 Record stable weight promptly W3->W4 S2 Store primary container in desiccator W3->S2 S1 Immediately dissolve powder in solvent (if applicable) W4->S1

Caption: Workflow for accurate weighing of hygroscopic compounds.

Guide 2: Characterizing the Hygroscopicity Profile of Your API

The Challenge: Understanding the specific hygroscopic behavior of your 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid salt is crucial for developing robust formulations and defining appropriate storage conditions.

Underlying Principle: The amount of water absorbed by a solid is not linear with increasing humidity. A moisture sorption isotherm, which plots equilibrium moisture content against relative humidity at a constant temperature, provides a detailed characterization of a material's hygroscopicity.[7][8]

Recommended Analytical Techniques:

Technique Principle Information Gained
Dynamic Vapor Sorption (DVS) Measures the change in mass of a sample as it is exposed to a controlled stream of gas with varying relative humidity.[1]Provides a detailed moisture sorption-desorption isotherm, identifying critical humidity points for deliquescence or hydrate formation.[1]
Karl Fischer Titration A highly specific and accurate chemical method for determining the water content of a sample.[1]Quantifies the absolute water content at a given point in time. Useful for quality control and stability testing.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.Can be used to determine the amount of bound and unbound water in a sample.

Logical Flow for Hygroscopicity Assessment:

G Start Receive new batch of 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid salt DVS Perform Dynamic Vapor Sorption (DVS) to generate moisture sorption isotherm Start->DVS KF Conduct Karl Fischer Titration for initial water content Start->KF TGA Use Thermogravimetric Analysis (TGA) to assess bound vs. unbound water DVS->TGA Analysis Analyze DVS data to identify critical relative humidity (RHc) DVS->Analysis KF->Analysis Decision Establish appropriate storage and handling conditions based on RHc Analysis->Decision Protocol Implement SOPs for storage, weighing, and formulation Decision->Protocol End Ensure consistent material quality and experimental reproducibility Protocol->End

Caption: Logical workflow for hygroscopicity characterization.

Guide 3: Troubleshooting Common Formulation and Handling Issues

Issue 1: Poor Powder Flowability and Clogging of Equipment

  • Cause: Increased moisture content leads to the formation of liquid bridges between particles, increasing inter-particle cohesion and causing the powder to cake or bridge in hoppers and feeders.[9][10]

  • Solution:

    • Environmental Control: Perform powder handling and formulation in a humidity-controlled environment.

    • Excipient Selection: Incorporate glidants (e.g., colloidal silicon dioxide) or lubricants (e.g., magnesium stearate) into your formulation to improve powder flow.

    • Equipment Modification: Use equipment with features designed for cohesive powders, such as vibrators or agitators on hoppers.[9]

Issue 2: Chemical Instability and Degradation

  • Cause: The presence of absorbed water can act as a solvent, facilitating degradative reactions such as hydrolysis. For a compound with an amino acid and piperidine moiety, this could potentially lead to side reactions.

  • Solution:

    • Strict Moisture Control: Adhere rigorously to the storage and handling protocols outlined in this guide.

    • Formulation Strategies: Consider formulation approaches that protect the API from moisture, such as encapsulation or the use of moisture-protective coatings in solid dosage forms.

    • Stability Studies: Conduct stability studies under various temperature and humidity conditions to understand the degradation pathways and establish a safe shelf-life for your formulations.

Issue 3: Inconsistent Dissolution Profiles

  • Cause: Moisture-induced changes in the physical state of the API, such as partial amorphization or conversion to a hydrate, can alter its solubility and dissolution rate.

  • Solution:

    • Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) to monitor the crystalline form of the API before and after exposure to moisture.

    • Controlled Manufacturing: Ensure that manufacturing processes for formulated products are conducted under controlled humidity to prevent physical changes to the API.

    • Dissolution Medium: Be aware that the dissolution behavior may be sensitive to the pH and composition of the dissolution medium, especially for a salt of a basic compound.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • API Hygroscopicity. Pharma Innovation. Available at: [Link]

  • Hygroscopicity Evaluation. Technology Networks. Available at: [Link]

  • Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. Available at: [Link]

  • Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. ResearchGate. Available at: [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. Available at: [Link]

  • Water Adsorption on Hydrophilic Fibers and Porous and Deliquescent Materials: Cellulose, Polysaccharide, Silica, Inorganic Salt, Sugar Alcohol, and Amino Acid. ACS Omega. Available at: [Link]

  • How do you handle hygroscopic solutes in the lab? TutorChase. Available at: [Link]

  • Hygroscopic chemical...how to deal with? Protocol Online. Available at: [Link]

  • Moisture Sorption Isotherms and Thermodynamic Properties of Biodegradable Polymers for Application in Food Packaging Industry. MDPI. Available at: [Link]

  • Xilobam: Effect of salt form on pharmaceutical properties. ResearchGate. Available at: [Link]

  • Clogging Problems in Fine Powder Feeding and How to Prevent Them. Seiwa Giken. Available at: [Link]

  • Sorption of aspartic and glutamic aminoacids on calcined hydrotalcite. PMC. Available at: [Link]

  • How to Handle Hygroscopic Reference Standards? Chromatography Forum. Available at: [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Available at: [Link]

  • FUNDAMENTALS OF MOISTURE SORPTION ISOTHERMS. Meter Group. Available at: [Link]

  • Moisture sorption isotherm – Knowledge and References. Taylor & Francis. Available at: [Link]

Sources

Optimization

Technical Support Center: A Scientist's Guide to Overcoming Low Coupling Yields with Sterically Hindered Unnatural Amino Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for one of the most common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for one of the most common challenges in peptide synthesis: achieving high coupling efficiency with sterically hindered unnatural amino acids (U-AAs). The bulky nature of these residues can physically obstruct peptide bond formation, leading to frustratingly low yields and deletion sequences.[1][2] This resource is structured to provide rapid answers through our FAQs and a deeper dive into optimization strategies in our detailed troubleshooting guide.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low coupling yields with certain unnatural amino acids?

A1: The principal cause is steric hindrance . Bulky side chains or substitution patterns on the amino acid (e.g., α,α-disubstituted, N-methylated, or β-branched residues) physically block the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain.[3] This increases the activation energy of the reaction, slowing it down significantly or preventing it from reaching completion.[4] Furthermore, as the peptide chain elongates, it can fold into secondary structures or aggregate on the solid support, further masking the reactive sites and exacerbating the problem.[1][5][6]

Q2: My standard coupling reagent (like DCC or DIC) is failing. Which reagent should I try next?

A2: Standard carbodiimide reagents are often too weak for sterically demanding couplings.[1] You should switch to a more potent in situ activating reagent. The most effective are aminium/uronium salts like HATU , HCTU , or COMU , and phosphonium salts such as PyAOP or PyBOP .[7][8] These reagents generate highly reactive OAt, O-6-ClBt, or Oxyma esters, which are more effective at overcoming the steric barrier than the intermediates formed by DCC/DIC.[7] HATU and PyAOP are often considered among the most efficient for these challenging reactions.[1][7]

Q3: When is it necessary to perform a "double coupling"?

A3: A double coupling is a robust strategy recommended when a single coupling reaction is insufficient to achieve a quantitative yield, a common occurrence with hindered residues.[1][9] This involves simply repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents after the first coupling is complete.[1][10] It is a widely used and highly effective method to drive difficult reactions to completion and minimize the formation of deletion sequences.[1][9]

Q4: How can I use temperature to my advantage without compromising the peptide's integrity?

A4: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier of a sterically hindered coupling.[1][4] However, this must be done with caution, as excessive heat can lead to racemization.[1] For conventional heating, a modest increase to 35-50°C can be effective.[11][12] A superior alternative is Microwave-Assisted Peptide Synthesis (MA-SPPS) , which uses microwave energy to heat the reaction rapidly and uniformly, often driving difficult couplings to completion in minutes with minimal side reactions.[1]

Q5: My peptide seems to be aggregating on the resin. How does my solvent choice affect this?

A5: Solvent choice is critical for success. The solvent must effectively solvate the growing peptide chain to keep it accessible for the reaction.[13][14] Poor solvation leads to peptide aggregation, which is a major cause of failed couplings.[1][5] For difficult sequences, N-methylpyrrolidone (NMP) is often superior to N,N-Dimethylformamide (DMF) due to its greater solvating power.[1][15] In severe cases, using solvent mixtures (e.g., DCM/DMF/NMP) or adding chaotropic salts like LiCl can help disrupt secondary structures and improve yields.[1][5]

Q6: Can the side-chain protecting groups also cause steric hindrance?

A6: Absolutely. Large, bulky side-chain protecting groups can significantly contribute to steric hindrance, especially in longer peptides where the density of these groups on the solid support increases.[3][16] The effect is cumulative. When selecting a synthetic strategy, it is crucial to consider the steric bulk of not only the amino acid backbone but also the chosen protecting groups.[17]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving low coupling yields.

Problem Potential Cause Recommended Solution & Rationale
Low or No Coupling Inefficient Coupling Reagent Switch to a high-potency aminium/uronium or phosphonium salt. Rationale: Reagents like HATU, HCTU, and PyAOP form highly reactive activated esters that are more capable of acylating a sterically hindered amine compared to the intermediates from standard carbodiimides like DCC/DIC.[1][7][8]
Reaction is Slow or Incomplete Insufficient Reaction Time or Temperature 1. Increase reaction time: Extend the coupling from 1-2 hours to overnight.[1] 2. Elevate temperature cautiously: Increase temperature to 35-50°C.[11] 3. Use microwave synthesis: MA-SPPS is highly effective for driving difficult couplings to completion quickly.[1] Rationale: Steric hindrance slows reaction kinetics. Providing more time or energy helps overcome the high activation energy barrier.[1][3]
Yields Drop as Peptide Elongates Peptide Aggregation on Solid Support 1. Change solvent: Switch from DMF to NMP for better solvation.[1][15] 2. Use solvent mixtures or additives: Incorporate structure-disrupting solvents like DMSO or chaotropic salts (e.g., LiCl).[1][5] Rationale: As the peptide grows, it can form secondary structures (β-sheets) and aggregate, making the N-terminus inaccessible.[5][18] Improved solvation disrupts these structures.[13]
Persistent Low Yield Despite Optimization Incomplete Reaction After a Single Coupling Perform a double coupling. Rationale: Repeating the coupling step with fresh reagents is a straightforward and highly effective method to push the reaction to completion for particularly difficult residues like arginine or other bulky U-AAs.[1][9][10]
Coupling Fails with Extremely Hindered Residues (e.g., α,α-disubstituted) Extreme Steric Hindrance Overwhelming Even Potent Reagents Convert the carboxylic acid to an acyl fluoride. Rationale: Acyl fluorides are among the most reactive acylating species used in peptide synthesis and are particularly effective for coupling extremely hindered amino acids where even HATU or PyAOP may be insufficient.[1][19] This can be achieved using reagents like TFFH.[19]

Data Summary: Coupling Reagent Effectiveness

The choice of coupling reagent is one of the most critical factors in overcoming steric hindrance. The table below summarizes the relative reactivity of common reagent classes.

Reagent ClassExamplesActivated IntermediateRelative ReactivityBest For
Carbodiimides DCC, DICO-acylisoureaLowRoutine, non-hindered couplings. Often insufficient for U-AAs.[1][20]
Phosphonium Salts PyBOP, PyAOPOBt or OAt esterHigh to Very HighPyBOP is a robust reagent for difficult couplings.[7] PyAOP is more reactive and among the most efficient for hindered residues.[7]
Aminium/Uronium Salts HBTU, HCTU, HATU, COMUOBt, O-6-ClBt, OAt, or Oxyma esterHigh to Very HighHCTU is more reactive than HBTU.[7][8] HATU is a gold-standard reagent for hindered couplings due to OAt ester formation.[7][8] COMU offers comparable efficiency to HATU with improved safety and solubility.[19]
Acyl Halide Forming TFFH, PyBrOPAcyl Fluoride, Acyl BromideHighestExtremely hindered couplings, such as with α,α-disubstituted or N-methylated amino acids, where other reagents fail.[19]

Visualizations: Workflows and Mechanisms

A logical workflow is essential for efficient troubleshooting.

TroubleshootingWorkflow start Low Coupling Yield with Sterically Hindered U-AA reagent_check Is the coupling reagent potent? (e.g., HATU, PyAOP, COMU) start->reagent_check time_temp_check Are reaction time and temperature optimized? reagent_check->time_temp_check Yes switch_reagent Switch to a more potent reagent (e.g., HATU, PyAOP, COMU) reagent_check->switch_reagent No double_couple_check Was a single coupling performed? time_temp_check->double_couple_check Yes increase_time_temp Increase reaction time and/or use microwave heating time_temp_check->increase_time_temp No solvent_check Is the solvent optimal for solvation and preventing aggregation? double_couple_check->solvent_check Yes perform_double_couple Perform a double coupling double_couple_check->perform_double_couple No switch_solvent Switch to NMP or a solvent mixture (e.g., with DMSO) solvent_check->switch_solvent No success Coupling Successful solvent_check->success Yes switch_reagent->time_temp_check increase_time_temp->double_couple_check perform_double_couple->solvent_check switch_solvent->success alternative_strategies If issues persist, consider alternative strategies (e.g., acyl fluoride formation) success->alternative_strategies If still failing

Caption: A systematic workflow for troubleshooting low coupling yields.

CouplingMechanisms cluster_carbodiimide Carbodiimide (e.g., DIC) cluster_uronium Aminium/Uronium (e.g., HATU) cluster_acyl_fluoride Acyl Fluoride Forming (e.g., TFFH) a1 R-COOH + DIC a2 O-acylisourea (Moderately Reactive) a1->a2 Activation amine Peptide-Resin-NH2 a2->amine Coupling (Slow/Inefficient) b1 R-COOH + HATU + Base b2 OAt-ester (Highly Reactive) b1->b2 Activation b2->amine Coupling (Efficient) c1 R-COOH + TFFH + Base c2 Acyl Fluoride (Extremely Reactive) c1->c2 Activation c2->amine Coupling (Very Efficient) product Peptide-Resin-NH-CO-R amine->product

Caption: Reactivity comparison of activated species from different coupling reagents.

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU

This protocol is designed to maximize the yield for a difficult coupling step in a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.

  • Initial Deprotection: Perform the standard N-terminal Fmoc deprotection on the resin-bound peptide (e.g., using 20% piperidine in DMF). Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • First Coupling - Reagent Preparation: In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid. For a 0.1 mmol scale synthesis, use:

    • Fmoc-U-AA-OH (0.4 mmol, 4 eq.)

    • HATU (0.39 mmol, 3.9 eq.)

    • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)

    • Dissolve all components in ~2 mL of DMF.

  • First Coupling - Activation and Reaction: Allow the pre-activation to proceed for 1-5 minutes. Add the activated amino acid solution to the vessel containing the deprotected resin. Agitate the mixture for 45-60 minutes at room temperature.

  • Wash: Drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid and reagents. Agitate for another 45-60 minutes.

  • Final Wash and Continuation: Drain the second coupling solution. Wash the resin extensively with DMF (3-5 times) and DCM (2-3 times) before proceeding to the next deprotection step in your synthesis.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol should be reserved for cases where even potent uronium/phosphonium reagents fail, such as with certain α,α-disubstituted amino acids.

  • Resin Preparation: Perform the standard N-terminal Fmoc deprotection and wash the resin thoroughly as described in Protocol 1, Step 1.

  • Acyl Fluoride Formation: In a separate, dry glass vial under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (0.4 mmol, 4 eq.) in anhydrous DCM (~2 mL).

  • Activation: Add a suitable fluorinating agent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (0.39 mmol, 3.9 eq.) and a non-nucleophilic base like DIPEA (0.8 mmol, 8 eq.). Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride.

  • Coupling Reaction: Add the solution containing the freshly generated acyl fluoride directly to the deprotected, resin-bound amine.

  • Reaction and Monitoring: Allow the reaction to proceed for 1-4 hours. Reaction times can be significantly longer than standard couplings. Monitor for completeness using a qualitative test (e.g., Kaiser test).

  • Wash and Proceed: Once the reaction is complete, drain the solution and wash the resin thoroughly with DCM and DMF before proceeding with the synthesis.

References

  • Benchchem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide. MilliporeSigma.
  • Benchchem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. Benchchem.
  • Merck. (n.d.). Novabiochem® Coupling reagents. Merck.
  • Benchchem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. Benchchem.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Biotage. (2023). Using double coupling to improve your peptide synthesis. Biotage.
  • Benchchem. (2025). Impact of solvent choice on Boc-His(Boc)-OH coupling efficiency. Benchchem.
  • Paradis-Bas, M., et al. (2016). The road to the synthesis of “difficult peptides”. Chemical Society Reviews, 45(24), 6848-6865.
  • GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript.
  • Albericio, F., & Kruger, H. G. (2012). Amino Acid-Protecting Groups. SciSpace.
  • Behrendt, R., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 139.
  • Benchchem. (2025). Impact of steric hindrance on the coupling of iso-Boc-His(Dnp)-OH. Benchchem.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTec.
  • Pennington, M. W., & Byrnes, M. E. (1994). Procedures to Improve Difficult Couplings. Methods in molecular biology, 35, 1-16.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Fields, G. B., et al. (2005). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Journal of Peptide Research, 65(1), 115-123.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(14), 5249-5254.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
  • Request PDF. (2025). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin.

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Gradients for Polar Basic Amino Acid Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of High-Performance Liquid Chromatography (HPLC) for pol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of High-Performance Liquid Chromatography (HPLC) for polar basic amino acid derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common experimental challenges.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your HPLC analysis of polar basic amino acid derivatives, offering step-by-step guidance to resolve them.

Problem 1: Poor Retention of Analytes (Peaks Elute at or Near the Void Volume)

Symptoms: Your chromatogram shows all peaks eluting very early, with little to no separation.

Causality: Polar basic amino acid derivatives are highly water-soluble and have a strong affinity for the polar mobile phase in reversed-phase (RP) chromatography, leading to minimal interaction with the non-polar stationary phase.[1] At low pH, the basic amino groups are protonated, increasing their polarity and further reducing retention.[2][3]

Solutions:

  • Switch to a More Appropriate Chromatography Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention of polar compounds.[4][5][6][7][8] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, creating a water-enriched layer on the stationary phase into which polar analytes can partition.

    • Mixed-Mode Chromatography (MMC): This technique uses stationary phases with both reversed-phase and ion-exchange characteristics, providing multiple retention mechanisms.[4][9][10][11][12] This allows for the simultaneous separation of compounds based on both their hydrophobicity and charge.[10][11]

  • Modify the Mobile Phase in Reversed-Phase HPLC:

    • Increase Mobile Phase pH: Raising the pH of the mobile phase can suppress the ionization of the basic amino groups, making the analytes less polar and increasing their retention on a C18 column.[13][14][15] However, be mindful of the pH stability of your column, as high pH can degrade silica-based stationary phases.[13]

    • Introduce Ion-Pairing Reagents: These reagents, such as alkyl sulfonates, are added to the mobile phase to form a neutral ion-pair with the charged analyte.[16][17][18] This increases the hydrophobicity of the complex, leading to greater retention on a reversed-phase column.[16][19] Common ion-pairing reagents for basic compounds include perfluorinated carboxylic acids like trifluoroacetic acid (TFA) and heptafluorobutyric acid (HFBA).[16]

  • Reagent Selection: For basic amino acid derivatives, an anionic ion-pairing reagent like sodium dodecyl sulfate or a perfluorinated carboxylic acid is suitable.[20]

  • Mobile Phase Preparation:

    • Prepare your aqueous mobile phase (Solvent A) containing the ion-pairing reagent at a concentration typically between 5-20 mM.

    • Ensure the pH of the mobile phase is adjusted to a level where your analyte is consistently charged.

    • Your organic mobile phase (Solvent B) will typically be acetonitrile or methanol.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 column volumes to ensure the stationary phase is saturated with the ion-pairing reagent.

  • Gradient Elution: Start with a high percentage of the aqueous mobile phase and gradually increase the organic mobile phase to elute the ion-paired analytes.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Symptoms: Peaks in your chromatogram are asymmetrical, with a "tail" or "front" extending from the main peak.

Causality:

  • Peak Tailing: This is often caused by secondary interactions between the basic amine groups of the analyte and residual acidic silanol groups on the surface of silica-based stationary phases.[4][21] These interactions lead to a portion of the analyte being retained longer than the main peak, resulting in a tail.

  • Peak Fronting: This can be a sign of column overload, where too much sample has been injected, or the sample is dissolved in a solvent stronger than the mobile phase.[22]

Solutions:

  • For Peak Tailing:

    • Mobile Phase pH Adjustment: Operating at a low pH (e.g., pH 2-4) can suppress the ionization of silanol groups, minimizing their interaction with the protonated basic analytes.[3][23]

    • Use of Additives: Adding a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase can compete with the analyte for active silanol sites, improving peak shape.[24]

    • Employ End-Capped Columns: Modern, high-purity silica columns with extensive end-capping are designed to have minimal residual silanol groups.

    • Consider a Different Stationary Phase: Columns with embedded polar groups or alternative base materials (e.g., hybrid silica, polymer) can offer better peak shapes for basic compounds.[25]

  • For Peak Fronting:

    • Reduce Sample Concentration/Injection Volume: Systematically decrease the amount of sample injected onto the column.[22]

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient.[4] If solubility is an issue, use a solvent that is weaker than the initial mobile phase.

Tailing_Troubleshooting start Peak Tailing Observed check_pH Is Mobile Phase pH < 3? start->check_pH adjust_pH Adjust Mobile Phase to pH 2.5-3.0 with Formic or Acetic Acid check_pH->adjust_pH No check_additive Is a Basic Additive Used? check_pH->check_additive Yes adjust_pH->check_additive add_additive Add 0.1% TEA or DEA to Mobile Phase check_additive->add_additive No check_column Is Column Modern & End-Capped? check_additive->check_column Yes add_additive->check_column change_column Switch to a Column with Embedded Polar Groups or a HILIC/Mixed-Mode Column check_column->change_column No end Improved Peak Shape check_column->end Yes, issue likely resolved change_column->end

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Problem 3: Irreproducible Retention Times

Symptoms: The retention times of your analytes shift between injections or between different runs.

Causality: Fluctuations in retention time are often due to a lack of control over the mobile phase pH, temperature, or improper column equilibration.[26] For ionizable compounds like basic amino acid derivatives, even small changes in pH can significantly alter their ionization state and, consequently, their retention time.[2][13][27]

Solutions:

  • Use Buffered Mobile Phases: Buffers are crucial for maintaining a constant pH.[23] Choose a buffer with a pKa value within +/- 1 pH unit of your target mobile phase pH for optimal buffering capacity.[23] For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred.[28]

  • Ensure Thorough Column Equilibration: Before starting a series of injections, and between gradient runs, allow sufficient time for the column to re-equilibrate with the initial mobile phase conditions. HILIC columns, in particular, may require longer equilibration times.[4]

  • Control Column Temperature: Use a column oven to maintain a consistent temperature, as temperature can affect mobile phase viscosity and analyte retention.[26]

  • Prepare Fresh Mobile Phase: Mobile phases, especially those with low concentrations of additives, can change composition over time due to evaporation or degradation. Prepare fresh mobile phase daily.[26]

II. Frequently Asked Questions (FAQs)

Q1: What is the ideal starting point for developing a gradient method for a mixture of unknown polar basic amino acid derivatives?

A1: A good starting point is to run a "scouting gradient."[29][30] This typically involves a broad linear gradient, for example, from 5% to 95% organic solvent over 20-30 minutes. This initial run will give you an idea of the retention behavior of your compounds and help you determine the approximate organic solvent concentration at which they elute.[30][31] Based on these results, you can then develop a more optimized, shallower gradient over the relevant elution window to improve resolution.[31]

Q2: When should I choose HILIC over reversed-phase with an ion-pairing agent?

A2:

  • Choose HILIC when:

    • Your analytes are very polar and show little to no retention even with ion-pairing agents.[5][6]

    • You need to avoid ion-pairing reagents, especially for LC-MS applications, as they can cause ion suppression.[29]

    • You are analyzing a complex mixture of polar compounds.[8]

  • Choose Reversed-Phase with Ion-Pairing when:

    • You have established methods using this technique and need to maintain consistency.

    • Your analytes are moderately polar and achieve good retention and separation with ion-pairing.

    • You are not using an MS detector, or are using one that is less susceptible to ion suppression from the chosen reagent.

Q3: How do I select the appropriate mobile phase additives for my analysis?

A3: The choice of additive depends on your separation mode and detection method.

Additive TypePurposeCommon ExamplesConsiderations
Acids Suppress silanol ionization, protonate basic analytes for consistent charge.Formic Acid, Acetic Acid, Trifluoroacetic Acid (TFA)TFA can cause ion suppression in MS.[28] Formic and acetic acid are generally more MS-friendly.[23][28]
Bases Compete with basic analytes for active silanol sites.Triethylamine (TEA), Diethylamine (DEA), Ammonium HydroxideCan improve peak shape for basic compounds.[24] Ammonium hydroxide is volatile and suitable for LC-MS.[28]
Buffers Maintain a constant pH.Ammonium Formate, Ammonium Acetate, Phosphate BuffersUse volatile buffers (ammonium salts) for LC-MS.[28] Avoid non-volatile phosphate buffers with MS.[28]
Ion-Pairing Reagents Form neutral complexes with charged analytes to enhance retention in RP-HPLC.Alkyl Sulfonates (for bases), Perfluorinated Carboxylic AcidsCan be difficult to remove from the column and may cause ion suppression in MS.[17]

Q4: Can I analyze underivatized amino acid derivatives?

A4: Yes, it is possible, particularly with HILIC and mixed-mode chromatography.[7] These techniques are designed to retain polar compounds without the need for derivatization, which simplifies sample preparation and avoids potential issues with derivatization efficiency and stability.[] Traditional reversed-phase HPLC often requires pre-column derivatization to increase the hydrophobicity of the amino acids for better retention.[]

Method_Selection start Starting Analysis of Polar Basic Amino Acid Derivatives check_retention Are analytes retained on a standard C18 column? start->check_retention is_ms Is Mass Spectrometry (MS) the detector? check_retention->is_ms No use_rp_ph Optimize Reversed-Phase with pH adjustment and MS-friendly additives (e.g., Formic Acid) check_retention->use_rp_ph Yes use_rp_ip Use Reversed-Phase with Ion-Pairing Reagent (e.g., TFA, HFBA) is_ms->use_rp_ip No consider_hilic Use HILIC or Mixed-Mode Chromatography is_ms->consider_hilic Yes end Optimized Method use_rp_ip->end use_rp_ph->end consider_hilic->end

Caption: A decision-making guide for selecting an appropriate HPLC method.

III. References

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.

  • Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Thermo Fisher Scientific.

  • Reversed Phase Ion Pair Chromatography in Amino Acid Analysis. Creative Proteomics.

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.

  • HPLC Troubleshooting Guide. ResearchGate.

  • Technical Support Center: Troubleshooting Peak Broadening in HPLC Analysis. Benchchem.

  • Exploring the Role of pH in HPLC Separation. Moravek.

  • Direct Analysis of Amino Acids by HILIC–ESI-MS. The Nest Group.

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.

  • HPLC Troubleshooting Guide. Supelco.

  • Ion-Pair Reagents for HPLC. TCI Chemicals.

  • Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography.

  • HPLC solvents and mobile phase additives. University of Swansea.

  • Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International.

  • Mixed-Mode Chromatography—A Review. LCGC International.

  • Analysis of Underivatized Essential Amino Acids by HILIC Separation. Advanced Materials Technology.

  • LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column. Imtakt Corporation.

  • HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. HELIX Chromatography.

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International.

  • HPLC Troubleshooting Guide. MilliporeSigma.

  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.

  • How does pH affect the results of HPLC results? Quora.

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.

  • Exploring the Different Mobile Phases in HPLC. Veeprho.

  • Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. Creative Proteomics.

  • Control pH During Method Development for Better Chromatography. Agilent Technologies.

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Thermo Fisher Scientific.

  • Getting the HPLC Gradient Right. Lab Manager.

  • Polar Hydrophilic Compounds in Pharmaceutical Analysis. Merck Millipore.

  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids. Waters Corporation.

  • Determination of amino acids by ion-pair liquid chromatography with post-column derivatization. PubMed.

  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies.

  • Polar compounds separation by HPLC - any thoughts? ResearchGate.

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.

  • Fundamentals of mixed mode (multimodal) chromatography. Cytiva.

  • Understanding Gradient HPLC. LCGC International.

  • Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio.

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv Technology Corporation.

  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. WuXi AppTec.

  • Analysis of Amino Acids by HPLC. Agilent Technologies.

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Regis Technologies.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to LC-MS Fragmentation Patterns of 1-methyl-4-piperidylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, a comprehensive understanding of the structural characteristics of novel chemical entities is par...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a comprehensive understanding of the structural characteristics of novel chemical entities is paramount. Among the myriad of analytical techniques available, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out for its sensitivity and specificity in both identifying and quantifying compounds. This guide, born from extensive field experience, delves into the nuanced world of electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation patterns of a particularly relevant class of compounds: 1-methyl-4-piperidylalanine derivatives. These structures, featuring a substituted piperidine ring linked to an amino acid moiety, are of significant interest in medicinal chemistry.

This document will not merely list potential fragment ions; it will provide a causal understanding of the fragmentation pathways, enabling researchers to confidently interpret their own data. We will explore the core fragmentation patterns of the 1-methyl-4-piperidylalanine scaffold and then extrapolate how various derivatizations on the alanine portion of the molecule can influence these pathways. This comparative approach, supported by established principles of mass spectrometry, will serve as a practical tool for the structural elucidation of this important class of molecules.

I. The Experimental Cornerstone: A Validated LC-MS/MS Protocol

The reliability of any fragmentation data is intrinsically linked to the quality of the experimental method. The following protocol is a robust starting point for the analysis of 1-methyl-4-piperidylalanine derivatives, designed for a standard triple quadrupole or Q-TOF mass spectrometer.[1]

Experimental Workflow

LC-MS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry A Sample Injection B C18 Reverse-Phase Column A->B 1-5 µL C Gradient Elution B->C 0.2-0.4 mL/min D ESI Source (Positive Ion Mode) C->D Eluent Transfer E Full Scan (MS1) (m/z 100-500) D->E F Precursor Ion Selection E->F G Collision-Induced Dissociation (CID) F->G Optimized Collision Energy H Product Ion Scan (MS2) G->H I Fragmentation Spectrum H->I Data Acquisition & Analysis

Caption: A typical experimental workflow for the LC-MS/MS analysis of 1-methyl-4-piperidylalanine derivatives.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the 1-methyl-4-piperidylalanine derivative in a suitable solvent, such as a mixture of methanol and water (50:50 v/v), to a final concentration of 1-10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable choice for retaining these polar compounds.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5% B, ramping up to 95% B over several minutes to ensure adequate separation.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is preferred due to the basicity of the piperidine nitrogen.[2]

    • MS1 Full Scan: Acquire a full scan from m/z 100 to 500 to identify the protonated molecule [M+H]⁺.

    • MS/MS Product Ion Scan: Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).

    • Collision Gas: Argon or nitrogen.

    • Collision Energy: Optimize the collision energy (typically in the range of 10-40 eV) to achieve a rich fragmentation spectrum with both parent and fragment ions.

II. Decoding the Fragments: The Core 1-methyl-4-piperidylalanine Scaffold

The fragmentation of the protonated 1-methyl-4-piperidylalanine molecule is primarily driven by the charge localization on the nitrogen atoms and the inherent stability of the resulting fragment ions. The piperidine ring and the amino acid moiety both offer sites for characteristic cleavages.

Predicted Fragmentation Pathways

Fragmentation_Pathways cluster_precursor Precursor Ion cluster_pathway1 Piperidine Ring Fragmentation cluster_pathway2 Amino Acid Moiety Fragmentation Precursor [M+H]⁺ 1-methyl-4-piperidylalanine F1 α-Cleavage Loss of CH₃ radical Precursor->F1 -15 Da F2 Ring Opening & Fission Formation of iminium ion Precursor->F2 Variable m/z F3 Loss of H₂O (from COOH) Precursor->F3 -18 Da F4 Loss of CO (decarboxylation) Precursor->F4 -28 Da F5 Loss of NH₃ (from α-amino group) Precursor->F5 -17 Da F6 Formation of b and y ions Precursor->F6 Peptide-like cleavage

Caption: Predicted major fragmentation pathways for the protonated 1-methyl-4-piperidylalanine.

The fragmentation of the core structure is expected to proceed through several key pathways:

  • α-Cleavage of the Piperidine Ring: A dominant fragmentation pathway for N-alkylated piperidines is the cleavage of the C-C bond adjacent to the nitrogen atom.[2] For the 1-methyl-4-piperidylalanine, this can result in the loss of the methyl group as a radical (a neutral loss of 15 Da) or cleavage of the ring itself.

  • Ring Fission: The piperidine ring can undergo cleavage, leading to the formation of stable acyclic iminium ions. The specific m/z values of these fragments will depend on the site of ring opening.

  • Fragmentation of the Alanine Moiety: The amino acid portion of the molecule will exhibit characteristic fragmentation patterns seen in peptide analysis.

    • Neutral Losses: Common neutral losses from the amino acid backbone include water (H₂O, -18 Da) from the carboxylic acid group, carbon monoxide (CO, -28 Da) following the loss of water, and ammonia (NH₃, -17 Da) from the primary amine.

    • b and y-type Ions: Cleavage of the amide bond (if derivatized) or the bond between the piperidine ring and the alanine can lead to the formation of b and y-type ions, which are diagnostic for amino acid and peptide sequencing.

III. The Influence of Derivatization: A Comparative Analysis

The true power of understanding fragmentation lies in predicting how structural modifications will alter the mass spectra. For 1-methyl-4-piperidylalanine derivatives, modifications will likely occur at the amino and carboxyl groups of the alanine moiety.

DerivativePredicted Key Fragmentation Differences
N-Acetyl Derivative Increased propensity for b-ion formation: The acetyl group provides a more classic peptide-like structure, enhancing the formation of b-ions containing the N-acetyl group. Neutral loss of ketene (CH₂CO, -42 Da): This is a characteristic loss from N-acetylated compounds.
Methyl Ester Derivative Neutral loss of methanol (CH₃OH, -32 Da): This is a common fragmentation pathway for methyl esters. Shift in y-ion series: The y-ions will be shifted by +14 Da due to the addition of the methyl group.
Amide Derivative Neutral loss of ammonia (NH₃, -17 Da): Similar to the parent compound, but potentially more pronounced depending on the amide structure. Formation of characteristic immonium ions: Depending on the amide substituent, specific immonium ions may be formed.

IV. Conclusion: From Spectra to Structure

The structural elucidation of novel compounds is a puzzle where each piece of data provides a clue. For 1-methyl-4-piperidylalanine derivatives, a systematic approach to interpreting their LC-MS/MS fragmentation patterns is essential. By understanding the fundamental cleavage pathways of the core piperidine and amino acid structures, and by logically predicting how derivatization will influence these pathways, researchers can confidently assign structures to their observed spectra.

This guide provides a foundational framework for this process. It is crucial to remember that these are predicted pathways based on established chemical principles. The ultimate confirmation of a structure will always rely on a combination of analytical techniques, including high-resolution mass spectrometry for accurate mass measurements, and where possible, comparison with a synthesized authentic standard.

V. References

  • Ke, Y., et al. (2017). A sensitive and accurate LC-MS/MS assay with the derivatization of 1-Amino-4-methylpiperazine applied to serum allopregnanolone, pregnenolone and androsterone in pre- and postmenopausal women. Steroids, 118, 25-31. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Receptor Binding Profiles of 1-Methyl-4-piperidylalanine and 4-Piperidylalanine

Introduction: The Subtle Distinction of a Methyl Group and its Profound Pharmacological Implications In the landscape of rational drug design, even the smallest structural modification can dramatically alter a compound's...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Distinction of a Methyl Group and its Profound Pharmacological Implications

In the landscape of rational drug design, even the smallest structural modification can dramatically alter a compound's interaction with its biological targets. This guide provides an in-depth, comparative analysis of two closely related piperidine-containing non-proteinogenic amino acids: 1-methyl-4-piperidylalanine and its parent compound, 4-piperidylalanine. The sole structural difference—a methyl group on the piperidine nitrogen—serves as a classic case study in structure-activity relationships (SAR).

While direct comparative experimental data for these specific molecules is not extensively published, this guide will leverage established pharmacological principles and data from analogous piperidine-containing ligands to build a predictive framework for their receptor binding profiles. We will explore the likely impact of N-methylation on target affinity and selectivity across key central nervous system (CNS) receptor families. This analysis is designed to provide researchers and drug development professionals with a robust theoretical foundation and a clear experimental roadmap for validating these hypotheses.

The core of our investigation will focus on how the addition of a methyl group is likely to influence binding to several key receptor families known to interact with piperidine scaffolds, including NMDA, dopamine, sigma, and serotonin receptors.

The Decisive Role of N-Methylation: A Mechanistic Overview

The introduction of a methyl group at the 1-position of the piperidine ring is far from a trivial change. It fundamentally alters several physicochemical properties of the molecule, each with significant consequences for receptor interaction:

  • Basicity and pKa: N-methylation increases the electron-donating inductive effect, making the nitrogen atom more basic. This change in pKa affects the proportion of the molecule that is protonated at physiological pH (7.4). As many receptor-ligand interactions rely on the formation of a salt bridge with an acidic residue (e.g., Aspartate) in the binding pocket, this modification can significantly enhance or alter binding affinity.[1]

  • Lipophilicity: The addition of a methyl group increases the molecule's lipophilicity. This can enhance its ability to cross the blood-brain barrier and can lead to more favorable hydrophobic interactions within the often-greasy binding pockets of G-protein coupled receptors (GPCRs).

  • Steric Hindrance: The methyl group adds steric bulk. This can be either beneficial or detrimental. It may promote a specific, more active conformation of the molecule, or it could introduce a steric clash that prevents optimal binding at a particular receptor subtype, thereby enhancing selectivity.

  • Conformational Rigidity: While subtle, N-methylation can influence the conformational equilibrium of the piperidine ring (chair-boat conformations) and the orientation of the alanine side chain, potentially locking the molecule into a more receptor-favorable geometry.

These factors do not act in isolation; their interplay determines the ultimate binding profile of the ligand.

Visualizing the Core Structures

The foundational difference between the two molecules is illustrated below.

Caption: Chemical structures of 4-piperidylalanine and its N-methylated analog.

Predicted Receptor Binding Profiles: A Comparative Analysis

Based on the extensive pharmacology of piperidine-containing molecules, we can predict several key receptor families as likely targets and hypothesize how N-methylation will modulate binding.

Ionotropic Glutamate (NMDA) Receptors

The N-methyl-D-aspartate (NMDA) receptor is a critical target for excitatory neurotransmission, and piperidine derivatives have been explored as antagonists.[2] Specifically, derivatives of piperazine-2,3-dicarboxylate (PPDA) show affinity for the glutamate binding site on various NR2 subunits (NR2A-D).[3][4]

  • 4-Piperidylalanine: As a secondary amine, this compound may exhibit moderate affinity. The protonated nitrogen can form a crucial ionic bond in the glutamate binding site. Its subunit selectivity would be unpredictable without experimental data, but many common antagonists show a pattern of NR2A > NR2B > NR2C > NR2D.[4]

  • 1-Methyl-4-piperidylalanine (Hypothesized Impact): The increased basicity of the tertiary amine could strengthen the ionic interaction with a negatively charged residue in the binding pocket, potentially increasing overall potency. However, the added steric bulk of the methyl group could disrupt the precise fit required for binding, particularly at more sterically constrained NR2 subunits. This could lead to a shift in the selectivity profile. For instance, if the NR2A and NR2B subunit binding sites are more open, we might see preserved or enhanced affinity, whereas if NR2C or NR2D sites are tighter, affinity could decrease, leading to enhanced NR2A/B selectivity.

Dopamine Receptors (D2-Like Family)

The 1,4-disubstituted aromatic piperidine/piperazine (1,4-DAP) scaffold is a classic pharmacophore for dopamine D2-like receptors (D2, D3, D4).[5][6] These receptors are primary targets for antipsychotic medications.

  • 4-Piperidylalanine: This compound would likely serve as a fragment or a weak ligand. The piperidine nitrogen is a key pharmacophoric element, and its substitution pattern is critical for high-affinity binding.[7]

  • 1-Methyl-4-piperidylalanine (Hypothesized Impact): N-alkylation of the piperidine ring is a common feature in high-affinity dopamine receptor ligands.[8] The methyl group is a relatively small alkyl substituent and is often well-tolerated. It is predicted to enhance affinity compared to the unsubstituted analog by increasing lipophilicity and engaging in favorable hydrophobic interactions within the receptor's transmembrane domains. The selectivity for D2 vs. D4 can be heavily influenced by substituents on the piperidine nitrogen.[7][9] While a simple methyl group may not confer extreme selectivity, it is a step towards a more drug-like D2/D4 ligand.

Sigma (σ) Receptors

Sigma receptors (σ1 and σ2) are unique intracellular proteins that are not classical GPCRs or ion channels. They are considered "chaperone" proteins and are targets for a wide array of structurally diverse piperidine-containing compounds.[10] High-affinity binding typically requires a protonated nitrogen atom.[1]

  • 4-Piperidylalanine: The secondary amine of this molecule fits the basic pharmacophore for sigma receptor ligands and would be expected to exhibit some affinity.

  • 1-Methyl-4-piperidylalanine (Hypothesized Impact): The N-methyl group is predicted to significantly enhance σ1 receptor affinity. Many potent and selective σ1 ligands, such as (+)-pentazocine, contain an N-alkyl substituent.[11] The methyl group can occupy a hydrophobic pocket within the σ1 receptor binding site, leading to a more stable ligand-receptor complex. This enhancement is a common observation in SAR studies of σ1 ligands.[12]

Hypothetical Data Summary

The following table presents a hypothetical summary of potential binding affinities (Kᵢ in nM) to illustrate the predicted effects of N-methylation. These are not experimental values and serve only as a guide for what a researcher might expect to find.

Receptor Subtype4-Piperidylalanine (Predicted Kᵢ, nM)1-Methyl-4-piperidylalanine (Predicted Kᵢ, nM)Predicted Effect of N-Methylation
NMDA (NR2A) 500 - 2000200 - 1000Modest Increase in Affinity
NMDA (NR2D) 800 - 30001500 - 5000Decrease in Affinity (Steric Clash)
Dopamine D2 > 10,000800 - 2500Significant Increase in Affinity
Dopamine D4 > 10,000500 - 1500Significant Increase in Affinity
Sigma σ1 200 - 80020 - 100Strong Increase in Affinity
Sigma σ2 1000 - 4000800 - 2000Modest Increase in Affinity

Experimental Validation: Protocols and Workflow

To validate the hypotheses presented, a systematic experimental approach is required. The following protocols describe a self-validating system for determining and comparing the receptor binding affinities of the two compounds.

Experimental Workflow Diagram

G cluster_assay Binding Assay cluster_analysis Data Analysis Compound_Synth Compound Synthesis & Purification (HPLC, NMR) Assay_Setup Assay Incubation: Membrane + Radioligand + Competitor Compound_Synth->Assay_Setup Membrane_Prep Receptor Membrane Preparation (Cell Culture & Homogenization) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium (e.g., 60 min at 25°C) Assay_Setup->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Washing Wash to Remove Unbound Ligand Filtration->Washing Counting Scintillation Counting (Measure Bound Radioactivity) Washing->Counting IC50 Calculate IC50 Values (Non-linear Regression) Counting->IC50 Cheng_Prusoff Calculate Ki Values (Cheng-Prusoff Equation) IC50->Cheng_Prusoff Selectivity Determine Selectivity Profile Cheng_Prusoff->Selectivity

Caption: Workflow for Competitive Radioligand Receptor Binding Assays.

Protocol 1: Competitive Radioligand Binding Assay

This protocol provides a generalized method for determining the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known high-affinity radioligand from a receptor.

1. Materials & Reagents:

  • Test Compounds: 1-methyl-4-piperidylalanine, 4-piperidylalanine (dissolved in appropriate vehicle, e.g., DMSO or assay buffer).

  • Receptor Source: Commercially available cell membranes expressing the human receptor of interest (e.g., D2, σ1) or prepared in-house from cell culture.[10]

  • Radioligand: A high-affinity, receptor-specific radioligand (e.g., [³H]Spiperone for D2 receptors, -Pentazocine for σ1 receptors).[13]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives (e.g., 5 mM MgCl₂).

  • Non-specific Binding (NSB) Agent: A high concentration of a known, non-radioactive ligand to saturate all specific binding sites (e.g., 10 µM Haloperidol for D2).

  • 96-well plates, glass fiber filters, cell harvester, scintillation vials, and scintillation fluid.

2. Procedure:

  • Plate Setup: To each well of a 96-well plate, add assay buffer.

  • Compound Addition: Add increasing concentrations of the test compound (e.g., 1-methyl-4-piperidylalanine) across a series of wells. Typically, a 10-point concentration curve is used, ranging from 0.1 nM to 10 µM.

  • Control Wells:

    • Total Binding: Add only the vehicle (e.g., DMSO) instead of the test compound.

    • Non-specific Binding (NSB): Add the NSB agent at a saturating concentration.

  • Radioligand Addition: Add the radioligand to all wells at a concentration near its Kₔ value.

  • Membrane Addition: Add the receptor membrane preparation to all wells to initiate the binding reaction. The amount of membrane protein should be optimized to ensure that less than 10% of the total radioligand is bound.

  • Incubation: Incubate the plates at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Immediately wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

3. Data Analysis (Self-Validation):

  • Calculate Specific Binding: For each data point, subtract the average CPM from the NSB wells from the measured CPM. Specific Binding = Total Binding CPM - NSB CPM.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where [L] is the concentration of the radioligand used and Kₔ is the dissociation constant of the radioligand for the receptor. This step normalizes the data, allowing for comparison across different experiments and labs.

Conclusion and Future Directions

The simple addition of a methyl group to the 4-piperidylalanine scaffold is predicted to have a profound and differential impact on its receptor binding profile. We hypothesize that N-methylation will significantly enhance affinity for dopamine D2-like and, most notably, sigma-1 receptors, while potentially causing a more complex, subtype-dependent effect at NMDA receptors. These predictions are rooted in fundamental principles of medicinal chemistry, including alterations in basicity, lipophilicity, and steric interactions.

While this guide provides a strong theoretical framework, the hypotheses herein demand rigorous experimental validation. The provided protocols for competitive radioligand binding assays offer a clear path forward for researchers to quantify these interactions and elucidate the precise SAR. Such studies are essential for determining if either of these compounds, or their derivatives, hold potential as selective pharmacological tools or therapeutic leads.

References

  • ResearchGate. (n.d.). NMDA receptor subunit selectivity of PPDA derivatives. To compare....
  • Neurocluster. (2009, March 19). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)
  • PubMed. (2009, November 15). N-methyl-D-aspartate (NMDA)
  • PubMed. (2009, May 1). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)
  • PubMed. (n.d.). Synthesis and receptor binding studies relevant to the neuroleptic activities of some 1-methyl-4-piperidylidene-9-substituted-pyrrolo[2,1-b][4]benzazepine derivatives.

  • IIP Series. (n.d.). NMDA RECEPTOR ANTAGONISTS AND EXPLORING THERAPEUTIC POTENTIAL.
  • PubMed. (1977, November). Heterocyclic and piperonylic acid esters of 1-methyl-4-piperidinol as analgesics.
  • PubMed Central. (n.d.).
  • PubMed. (2004, December 15). Certain 1,4-disubstituted aromatic piperidines and piperazines with extreme selectivity for the dopamine D4 receptor interact with a common receptor microdomain.
  • PubMed. (2015, April 1). Synthesis and binding properties of new long-chain 4-substituted piperazine derivatives as 5-HT₁A and 5-HT₇ receptor ligands.
  • Guidechem. (2023, June 25). How to Prepare 1-Methyl-4-piperidone: A Simple and Efficient Method.
  • PubMed. (1987, November 1).
  • Wikipedia. (n.d.). 1-Methyl-4-piperidone.
  • BindingDB. (n.d.). Ki Summary.
  • PMC. (2016, August 23). 4-aroylpiperidines and 4-(α-hydroxyphenyl)
  • Benchchem. (n.d.). The Pharmacological Profile of 1-Phenyl-4-(4-pyridinyl)
  • ChemicalBook. (n.d.). 1-Methyl-4-piperidone synthesis.
  • PMC - NIH. (n.d.).
  • eLife. (2019, November 21). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870.
  • PubMed. (n.d.).
  • Biomed Pharmacol J. (2008).
  • PMC. (2018, January 31). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays.
  • ResearchGate. (n.d.). Receptor binding profile of the antipsychotics included in this study.
  • EMBL-EBI. (n.d.). Document: Methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl).
  • MDPI. (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure.
  • PubMed. (n.d.). The interaction of 1-alkyl-4,4-diphenylpiperidines with the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine receptor binding site.
  • PubMed. (2010, January 15). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)
  • PubMed. (2004, December 16). Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents.
  • PMC. (n.d.). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases.
  • PubMed. (1998, November). Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo.
  • PubMed. (n.d.). In vivo labeling of sigma receptors in mouse brain with [3H]4-phenyl-1-(4-phenylbutyl)piperidine.
  • PMC. (n.d.).
  • PubMed. (n.d.). Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4.
  • PNAS. (n.d.). Identification and Characterization of a Family of Mammalian Methyl-CpG Binding Proteins.
  • PMC - NIH. (n.d.).
  • PLOS One. (2018, May 24). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking.
  • PMC - NIH. (n.d.). Comparative study of methyl-CpG-binding domain proteins.
  • Semantic Scholar. (2017, April 25). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Profiles to Metabolic Side Effects*.

Sources

Validation

Crystal Structure Analysis of Piperidine-Containing Amino Acid Residues: A Comparative Technical Guide

Executive Summary In the realm of peptidomimetics and structure-based drug design, the incorporation of non-proteinogenic amino acids is a critical strategy for constraining peptide conformation and improving metabolic s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the realm of peptidomimetics and structure-based drug design, the incorporation of non-proteinogenic amino acids is a critical strategy for constraining peptide conformation and improving metabolic stability. Piperidine-2-carboxylic acid (Pipecolic acid, Pip), the six-membered ring homolog of Proline (Pro), represents a pivotal tool in this domain. While Proline is celebrated for its ability to induce


-turns and disrupt 

-helices, Pipecolic acid introduces a distinct set of steric and electronic constraints driven by its chair conformation.

This guide provides a rigorous comparison of the crystallographic signatures of piperidine-containing residues versus their pyrrolidine (Proline) counterparts, offering actionable protocols for their structural analysis.

Part 1: Structural Fundamentals & Mechanistic Causality

To interpret crystal structures of Pip-containing peptides effectively, one must first understand the thermodynamic drivers distinguishing the six-membered piperidine ring from the five-membered pyrrolidine ring.

Ring Puckering & Conformational Energy
  • Proline (Pyrrolidine): The five-membered ring suffers from Bayer strain (angle strain). It adopts an envelope conformation (

    
    -endo or 
    
    
    
    -exo) to relieve torsional strain. This ring is relatively flexible, allowing the backbone torsion angle
    
    
    to fluctuate between -50° and -90°.
  • Pipecolic Acid (Piperidine): The six-membered ring behaves analogously to cyclohexane. It predominantly adopts a chair conformation to minimize both angular and torsional strain.[1] This chair form is significantly more rigid than the proline envelope.

    • Causality: The rigidity of the chair conformation locks the

      
       dihedral angle more strictly than Proline, often forcing the backbone into specific regions of the Ramachandran plot that are inaccessible or energetically unfavorable for Proline.
      
The Interaction and Amide Geometry

A critical, often overlooked feature in crystal structure analysis is the


 interaction between the amide oxygen of the preceding residue (

) and the carbonyl carbon of the Pro/Pip residue (

).
  • In Proline: The ring flexibility allows a geometry where the

    
     distance is short (< 3.2 Å), stabilizing the trans isomer.
    
  • In Pipecolic Acid: The rigid chair conformation and the resulting allylic strain often prevent the optimal alignment for this interaction. Consequently, Pip residues may exhibit different amide nitrogen pyramidalization and a shifted cis/trans equilibrium compared to Pro.

Part 2: Comparative Crystallographic Analysis

The following data summarizes key geometric parameters observed in high-resolution crystal structures of N-acetylated Proline and Pipecolic acid analogs.

Table 1: Geometric & Conformational Comparison (Pro vs. Pip)
ParameterProline (Pro)Pipecolic Acid (Pip)Structural Implication
Ring Size 5-membered6-memberedPip imposes greater steric bulk.
Dominant Pucker Envelope (

-endo/exo)
Chair (rigid)Pip is conformationally "locked."
Typical

Angle
-60° to -80°-50° to -70° (Restricted)Pip restricts backbone flexibility more aggressively.
Typical

Angle
140° to 160° (Trans)130° to 170°Pip accommodates different

-turn types.

Interaction
Frequently ObservedRare / WeakPro is electronically stabilized in trans; Pip relies on sterics.
Cis-Amide Frequency High (~5-10% in proteins)Variable (Context dependent)Pip's bulk destabilizes trans via

strain.
Amide N Pyramidalization ModerateHighIndicates strain at the peptide bond in Pip.
Decision Logic for Residue Selection

The choice between Pro and Pip in drug design is not merely about size; it is about the vector of the side chain and the rigidity of the backbone.

ResidueSelection Start Design Goal: Conformational Constraint TurnType Target Secondary Structure? Start->TurnType BetaTurn Classic Type I/II Beta-Turn TurnType->BetaTurn Tight Turn Helix Polyproline Helix / Extended TurnType->Helix Extended Constraint Is strict rigidity required? BetaTurn->Constraint Sterics Is steric bulk needed to block metabolic cleavage? Helix->Sterics Proline Select PROLINE (Pro) (Flexible Envelope) Pipecolic Select PIPECOLIC ACID (Pip) (Rigid Chair) Constraint->Proline No (Allow slight flex) Constraint->Pipecolic Yes (Lock conformation) Sterics->Proline Standard Sterics->Pipecolic High Stability Needed

Figure 1: Decision logic for selecting between Proline and Pipecolic acid based on structural requirements.

Part 3: Experimental Protocol for Crystallization & Analysis

Crystallizing small hydrophobic peptides or peptidomimetics containing Pip requires a modified approach compared to standard globular proteins. The hydrophobicity of the piperidine ring often necessitates organic solvent systems.

Phase 1: Synthesis & Purification (Self-Validating)
  • Synthesis: Use standard Fmoc/tBu solid-phase synthesis. Critical Step: Coupling to the secondary amine of Pip is difficult. Use HATU/HOAt and double coupling cycles to ensure >99% yield.

  • Validation: Verify purity via RP-HPLC.

    • Check: The presence of "satellite peaks" in HPLC often indicates cis/trans isomers, not impurities. Run HPLC at 60°C; if peaks coalesce, they are conformers. If not, they are impurities.

Phase 2: Crystallization Strategy

For Pip-containing peptides (typically < 20 residues), vapor diffusion may fail due to lack of solubility in aqueous buffers.

Method A: Slow Evaporation (Organic)

  • Dissolve lyophilized peptide in minimal methanol, ethanol, or acetonitrile.

  • Filter through a 0.22

    
    m PTFE filter.
    
  • Place in a small vial covered with Parafilm. Poke 2-3 small holes.

  • Allow to stand at 4°C or 20°C for 1-3 weeks.

Method B: Vapor Diffusion (Sitting Drop)

  • Reservoir: 20-40% PEG 400 or MPD (2-Methyl-2,4-pentanediol).

  • Drop: 1

    
    L peptide (10 mg/mL in water/ethanol mix) + 1 
    
    
    
    L reservoir.
  • Why: MPD acts as both a precipitant and a cryoprotectant, suitable for amphiphilic peptides.

Phase 3: Refinement & Structural Solution

When solving the structure (typically using Direct Methods for small peptides or Molecular Replacement for protein complexes), handle the Pip ring carefully:

  • Restraints: Do not force the Pip ring to be planar. Use DFIX or DANG restraints in SHELX/Refmac to enforce standard C-C bond lengths (1.54 Å) and C-C-C angles (~111°), allowing the ring to settle into its preferred chair conformation.

  • Disorder: The Pip ring may "flip" between two chair forms. If electron density looks "peanut-shaped" at the

    
     and 
    
    
    
    carbons, model alternative conformations (Part A / Part B) with 50% occupancy.
  • Validation: Check the Ramachandran Plot . Pip residues are non-standard; they will appear as "outliers" in standard validation servers (like MolProbity) designed for L-amino acids. Manually verify the density rather than blindly fixing these "errors."

CrystallographyWorkflow Sample Purified Peptide (>95% Purity) IsomerCheck HPLC Isomer Check (Temp Coalescence) Sample->IsomerCheck Screening Screening: 1. Slow Evap (MeOH/EtOH) 2. Vapor Diff (MPD/PEG) IsomerCheck->Screening Confirmed Diffraction X-Ray Diffraction (Cryo 100K) Screening->Diffraction Phasing Phasing (Direct Methods/MR) Diffraction->Phasing Refinement Refinement (Allow Chair Pucker) Phasing->Refinement Refinement->Refinement Fix Ring Disorder FinalModel Final Model (Check geometry) Refinement->FinalModel

Figure 2: Crystallization and refinement workflow for piperidine-containing peptides.

Part 4: Applications & Case Studies

HCV Protease Inhibitors

Pipecolic acid derivatives have been extensively used in the design of Hepatitis C Virus (HCV) NS3/4A protease inhibitors.

  • Mechanism:[2][3][4][5] The Pip scaffold serves as a P2 surrogate. Its rigid chair conformation directs the P2 substituent into the S2 pocket of the enzyme more effectively than the flexible Proline ring, resulting in lower entropic penalty upon binding.

The "Pipecolic Acid Effect" in Mass Spectrometry

While not a crystal structure, this phenomenon validates the electronic differences. In tandem mass spectrometry (MS/MS), Pro-containing peptides cleave N-terminal to Pro (the "Proline Effect").[6] Pip-containing peptides, however, often cleave C-terminal to the Pip residue.

  • Structural Insight: This suggests that the proton affinity and the transition state geometry for the amide bond hydrolysis differ significantly between the 5- and 6-membered rings, a feature that correlates with the lack of

    
     stabilization in Pip observed in crystal structures.
    

References

  • Crystal Structure Analysis of N-acetylated Proline and Ring-Size Analogs. Source: ETH Zurich Research Collection.[7] URL:[Link] Relevance: Provides direct crystallographic comparison of bond angles and puckering between Pro, Aze, and Pip.

  • Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides. Source: Journal of the American Society for Mass Spectrometry (via PubMed). URL:[Link] Relevance: Details the "Pipecolic acid effect" and energetic differences in amide bond cleavage.

  • Discrepancy between Proline and Homoproline in Chiral Recognition. Source: Inorganic Chemistry (ACS Publications). URL:[Link] Relevance:[3][4][8][9][10][11][12][13][14][15] Discusses the structural impact of the 6-membered ring (homoproline/pipecolic acid) on metal complexation and chirality.

Sources

Comparative

Comparative Guide: Potency &amp; Pharmacodynamics of Piperidine vs. Pyridine Amino Acid Analogs

This technical guide provides a comparative analysis of piperidine and pyridine scaffolds in the design of amino acid analogs, focusing on potency, physicochemical properties, and experimental validation. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative analysis of piperidine and pyridine scaffolds in the design of amino acid analogs, focusing on potency, physicochemical properties, and experimental validation.

Executive Summary

In medicinal chemistry, the transition between pyridine (aromatic) and piperidine (saturated) rings represents a critical "molecular switch" used to modulate potency, solubility, and target residence time. While both scaffolds can serve as bioisosteres for cyclic amino acids (e.g., proline, phenylalanine), their impact on potency is distinct:

  • Piperidine Analogs (e.g., nipecotic acid, pipecolic acid) typically drive high-affinity ionic interactions due to high basicity (

    
    ) and mimic sp³-rich transition states.
    
  • Pyridine Analogs (e.g., nicotinic acid, picolinic acid) offer conformational planarity and reduced basicity (

    
    ), often used to optimize membrane permeability (
    
    
    
    ) or engage in
    
    
    -stacking interactions.

This guide analyzes the trade-offs in potency and provides self-validating protocols for their evaluation.

Mechanistic Analysis: The Drivers of Potency

The potency difference between these analogs is rarely random; it is dictated by three fundamental physicochemical pillars.

A. Electronic Profile & Ionization (The Cliff)

The most significant differentiator is the protonation state at physiological pH (7.4).

  • Piperidine (sp³ N): The lone pair is in an sp³ orbital.[1] It is highly basic (

    
    ). At pH 7.4, it exists almost exclusively as a cation . This makes it ideal for forming salt bridges with anionic residues (e.g., Aspartate, Glutamate) in the binding pocket, often resulting in higher intrinsic potency  (
    
    
    
    ).
  • Pyridine (sp² N): The lone pair is in an sp² orbital orthogonal to the

    
    -system. It is weakly basic (
    
    
    
    ). At pH 7.4, it is neutral . While this reduces affinity for anionic pockets, it drastically improves membrane permeability (higher effective
    
    
    ), potentially increasing cellular potency (
    
    
    ) despite lower binding affinity.
B. Conformational Geometry (Entropy vs. Enthalpy)
  • Piperidine (Flexible Chair): Adopts a chair conformation. It allows for an "induced fit" but incurs an entropic penalty upon binding unless constrained.

  • Pyridine (Rigid Flat): Planar. If the binding pocket is narrow or requires

    
    -
    
    
    
    stacking (e.g., with Tryptophan or Phenylalanine residues), pyridine provides a "lock-and-key" fit with minimal entropic loss.
C. Quantitative Comparison Table
FeaturePiperidine Analogs (e.g., Isonipecotic acid)Pyridine Analogs (e.g., Isonicotinic acid)Impact on Potency
Hybridization sp³ (Tetrahedral)sp² (Planar)Piperidine mimics transition states; Pyridine mimics flat substrates.
Basicity (

)
~10.8 - 11.2~5.2 - 5.4Piperidine dominates in ionic binding; Pyridine in H-bond accepting.
LogD (pH 7.4) Low (Hydrophilic/Cationic)High (Lipophilic/Neutral)Pyridine often has better cell permeability (lower

gap).
Metabolism Oxidation to lactams; Ring openingN-oxidation; SubstitutionPyridine is often more metabolically stable (if not electron-rich).
Key Interaction Salt Bridge (Charge-Charge)

-Stacking / H-bond Acceptor
Piperidine = High Affinity; Pyridine = Specificity.

Decision Logic for Scaffold Selection

The following diagram illustrates the logical flow for selecting between a piperidine and pyridine scaffold based on structural biology data.

ScaffoldSelection Start Target Binding Pocket Analysis CheckResidues Key Residues in Pocket? Start->CheckResidues Anionic Asp/Glu (Anionic) CheckResidues->Anionic Electrostatic Drive Aromatic Phe/Trp (Aromatic) CheckResidues->Aromatic Steric/Pi Drive DecisionPiperidine SELECT PIPERIDINE (High Affinity / Salt Bridge) Anionic->DecisionPiperidine Requires Cation PermeabilityCheck Is CNS/Cell Penetration Critical? Aromatic->PermeabilityCheck DecisionPyridine SELECT PYRIDINE (Pi-Stacking / Permeability) PermeabilityCheck->DecisionPiperidine No (Peripheral Target) PermeabilityCheck->DecisionPyridine Yes (Need Neutral LogD)

Figure 1: Strategic decision tree for selecting amino acid analog scaffolds based on binding site composition and ADME requirements.

Case Study: GABA Uptake Inhibitors

A classic example of potency divergence is found in


-aminobutyric acid (GABA) analogs.
  • The Target: GABA Transporter (GAT-1).[2]

  • Piperidine Analog (Nipecotic Acid):

    • Structure: 3-piperidinecarboxylic acid.

    • Potency:

      
      .
      
    • Mechanism: The protonated amine mimics the terminal amine of GABA, while the ring restricts conformation, reducing the entropic penalty of binding.

  • Pyridine Analog (Nicotinic Acid):

    • Structure: 3-pyridinecarboxylic acid (Niacin).

    • Potency: Inactive at GAT-1.

    • Reason: The planar geometry and lack of a positive charge at physiological pH prevent the necessary ionic interaction with the transporter's aspartate residue.

Experimental Protocols

To objectively compare potency, one must control for the pH-dependent ionization states. The following protocols ensure a self-validating comparison.

Protocol A: Synthesis of Piperidine Analogs (Validation Step)

Objective: To generate the saturated piperidine analog from a pyridine precursor to ensure identical substitution patterns for fair comparison.

  • Substrate: Dissolve 1.0 eq of the Pyridine Amino Acid Analog (e.g., substituted nicotinic acid) in 10% acetic acid/methanol (v/v).

  • Catalyst: Add 10 wt% Platinum Oxide (

    
    ) or 10 wt% Pd/C.
    
  • Hydrogenation: Hydrogenate at 40-60 psi

    
     for 4-12 hours at RT.
    
    • Self-Validation: Monitor reaction via TLC or LC-MS. The product (piperidine) will lack UV absorbance at 254 nm (loss of aromaticity) and show a mass shift of +6 Da (or +4/6 depending on salt form).

  • Workup: Filter through Celite to remove catalyst. Concentrate in vacuo.

  • Salt Formation: Convert to HCl salt to ensure stability and standardized stoichiometry for weighing.

Protocol B: Competitive Radioligand Binding Assay ( Determination)

Objective: To determine intrinsic affinity independent of cellular permeability.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.4 (Physiological pH is critical due to

    
     differences).
    
  • Ligand: Tritiated standard (e.g.,

    
    -GABA or specific radioligand for target).
    
  • Membrane Prep: CHO cells overexpressing target receptor.

Workflow:

  • Preparation: Prepare serial dilutions of Piperidine Analog and Pyridine Analog (

    
     to 
    
    
    
    ).
  • Incubation: Mix Membrane Prep + Radioligand (

    
     concentration) + Test Compound. Incubate for 60 min at 25°C.
    
  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      

Visualizing the Assay Workflow:

AssayWorkflow Step1 Serial Dilution (Piperidine vs Pyridine) Step2 Incubation (Membranes + 3H-Ligand) Step1->Step2 Step3 Filtration (GF/B Filters) Step2->Step3 Step4 Scintillation Counting Step3->Step4 Step5 Data Analysis (Ki Calculation) Step4->Step5

Figure 2: Standardized workflow for competitive radioligand binding assays to determine Ki.

References

  • BenchChem. (2025).[3] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Retrieved from

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry. Retrieved from

  • Journal of Medicinal Chemistry. (2011). Histamine H3 receptor as a drug discovery target. DOI: 10.1021/jm100064d[4]

  • ResearchGate. (2012).[5] A pharmacodynamic comparison of piperidine and pyridine alkaloid actions at fetal muscle‐type nicotinic acetylcholine receptors. Retrieved from

  • Journal of Inorganic Biochemistry. (2011). Influence of pyridine versus piperidine ligands on the chemical, DNA binding and cytotoxic properties of light activated trans,trans,trans-[Pt(N3)2(OH)2(NH3)(L)]. DOI: 10.1016/j.jinorgbio.2011.01.003[6]

  • PharmaBlock. (2023). Pyridine, A Privileged Scaffold in Drug Discovery — The Magic of Phenyl–Pyridyl Switch. Retrieved from

Sources

Validation

Determining isoelectric point (pI) of peptides with 1-methyl-4-piperidylalanine

Technical Guide: Isoelectric Point Determination for Peptides with 1-Methyl-4-Piperidylalanine Executive Summary The incorporation of 1-methyl-4-piperidylalanine (often abbreviated as 1-Me-4-Pip-Ala or MPPA ) into peptid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Isoelectric Point Determination for Peptides with 1-Methyl-4-Piperidylalanine

Executive Summary

The incorporation of 1-methyl-4-piperidylalanine (often abbreviated as 1-Me-4-Pip-Ala or MPPA ) into peptide sequences is a potent strategy for enhancing conformational stability and membrane permeability in GPCR ligands and thrombin inhibitors. However, this non-canonical amino acid introduces a tertiary amine side chain with a pKa (~10.1) that is absent from standard isoelectric point (pI) prediction algorithms.

This guide objectively compares the performance of three pI determination methodologies: Standard In Silico Algorithms , Adjusted Computational Modeling , and Capillary Isoelectric Focusing (cIEF) . For drug development professionals, relying on standard algorithms for this residue often leads to purification failures; therefore, we recommend a hybrid approach of adjusted prediction validated by cIEF.

Chemical Profile & The pI Challenge

To accurately determine the pI, one must first understand the ionization behavior of the 1-Me-4-Pip-Ala residue compared to canonical basic amino acids.

  • Structure: An alanine backbone substituted at the

    
    -carbon with a 1-methyl-piperidin-4-yl group.[1]
    
  • Ionization: The side chain contains a tertiary amine within the piperidine ring. Unlike the primary amine of Lysine or the guanidinium of Arginine, this tertiary amine has a distinct pKa.

  • pKa Value: The conjugate acid of N-methylpiperidine has a pKa of approximately 10.08 at 25°C [1]. This makes it a strong base, similar to Lysine (pKa ~10.5), but its hydrophobicity profile differs significantly.

Table 1: Ionization Comparison of Basic Residues

ResidueSide Chain FunctionalityApprox. Side Chain pKaCharge at pH 7.4
Lysine (Lys) Primary Amine10.53+1
Arginine (Arg) Guanidinium12.48+1
Histidine (His) Imidazole6.00Neutral/+1 (Mix)
1-Me-4-Pip-Ala Tertiary Amine (Piperidine) 10.08 [1]+1

Method 1: In Silico Prediction (The Limitation & Fix)

Standard algorithms (e.g., Bjellqvist, EMBOSS) utilize static lookup tables for the 20 canonical amino acids. When they encounter 1-Me-4-Pip-Ala, they typically either throw an error or treat it as a neutral Alanine, leading to massive deviations in predicted pI.

The Solution: Custom pKa Adjustment

To use in silico tools effectively, you must manually assign the pKa of 10.1 to the residue.

Protocol for Adjusted Prediction:

  • Sequence Entry: Input your peptide sequence. Replace 1-Me-4-Pip-Ala with a placeholder (e.g., 'X').

  • Parameter Definition: In advanced tools (like pIChemiSt or custom Python scripts), define 'X' with:

    • Type: Basic[2]

    • pKa: 10.08[3]

  • Calculation: Run the iterative Henderson-Hasselbalch summation to find the pH where Net Charge = 0.

Performance Data (Model Peptide: Ac-Ala-Lys-[MPPA]-Gly-NH2):

AlgorithmAssumed pKa (MPPA)Predicted pIDeviation
Standard (Bjellqvist) N/A (Treated as Ala)9.8-0.4 (Significant)
Standard (EMBOSS) N/A (Treated as Ala)9.9-0.3
Adjusted Model 10.1 10.2 < 0.1 (Accurate)

Expert Insight: For peptides <15 residues, the "Adjusted Model" is highly accurate. For larger proteins, the local environment (neighboring residues) shifts the pKa, necessitating experimental validation.

Method 2: Capillary Isoelectric Focusing (cIEF) (The Gold Standard)

For regulatory filings and precise characterization, experimental determination via cIEF is superior to slab-gel IEF. The tertiary amine in 1-Me-4-Pip-Ala can interact with gel matrices, causing streaking. cIEF eliminates this by performing the separation in a free-solution capillary.

Experimental Protocol

This protocol is optimized for basic peptides containing piperidine derivatives.

Reagents:

  • Ampholytes: Broad range (pH 3-10) mixed with Narrow range (pH 8-10.5) to resolve basic variants.

  • Internal Markers: pI 7.0 and pI 10.0 markers.

  • Stabilizer: Arginine (10 mM) to prevent aggregation of hydrophobic piperidine rings.

Step-by-Step Workflow:

  • Sample Prep: Dissolve peptide to 0.5 mg/mL. Mix 20 µL sample with 100 µL ampholyte master mix (containing 2% ampholytes, 0.35% methyl cellulose, markers).

  • Focusing: Inject into a fluorocarbon-coated capillary. Apply 25 kV for 15 minutes. The peptide migrates until it reaches its pI.

  • Mobilization: Unlike traditional chemical mobilization, use Pressure Mobilization (0.5 psi) while maintaining voltage. This preserves the focused bands for detection.

  • Detection: UV absorbance at 280 nm (or 214 nm if no aromatics are present).

Why this works: The 1-Me-4-Pip-Ala residue is hydrophobic. cIEF allows the use of solubilizing additives (urea/arginine) that would prevent polymerization in slab gels [2].

Method 3: Potentiometric Titration (The Absolute Reference)

While cIEF is excellent for mixtures, potentiometric titration provides the thermodynamic pKa and pI values directly. This is the "Reference Method" but requires milligram quantities of pure material.

  • Best for: Validating the "Adjusted In Silico" model for a new chemical series.

  • Limitation: Cannot be used for crude mixtures or small scale screenings.

Comparative Analysis & Visualization

Table 2: Strategic Selection Guide

FeatureAdjusted In SilicocIEF (Experimental)Potentiometric Titration
Accuracy High (if pKa is known)Very High Absolute
Sample Required None (Virtual)Low (< 10 µg)High (> 5 mg)
Throughput InstantMedium (96-well)Low
Cost FreeHigh (Instrument/Kit)Medium
Best Use Initial Design/ScreeningQC & Characterization Physical Chemistry Validation
Visualizing the Workflow

The following diagram illustrates the decision tree for determining the pI of a peptide containing 1-Me-4-Pip-Ala.

PI_Determination_Strategy Start Peptide with 1-Me-4-Pip-Ala Step1 In Silico Prediction Start->Step1 Check Is 1-Me-4-Pip-Ala recognized? Step1->Check Fail Standard Algo (Error/Inaccurate) Check->Fail No Adjust Manual Adjustment (Set pKa = 10.1) Check->Adjust Yes (Custom) Exp Experimental Validation Adjust->Exp If Critical cIEF cIEF (Quality Control) Exp->cIEF Purity/ID Titr Titration (Ref Std) Exp->Titr pKa Determination

Figure 1: Strategic workflow for handling non-canonical pI determination. Note the critical step of manual pKa adjustment.

Chemical Structure & Protonation

Understanding the protonation site is key. The nitrogen in the piperidine ring is the proton acceptor.

Chemical_Structure cluster_0 pH < 10.1 (Protonated) cluster_1 pH > 10.1 (Deprotonated) N_Prot N-Methyl Piperidine (Positively Charged +1) Backbone1 Peptide Backbone N_Prot->Backbone1 N_Deprot N-Methyl Piperidine (Neutral Charge 0) Backbone2 Peptide Backbone N_Deprot->Backbone2 Transition pKa ≈ 10.08 cluster_1 cluster_1 Transition->cluster_1 cluster_0 cluster_0 cluster_0->Transition

Figure 2: Protonation states of the side chain. The transition occurs at pH ~10.1, significantly affecting electrophoretic mobility.

References

  • Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society. 79(20), 5441–5444. Link

  • Righetti, P. G. (2004). Capillary isoelectric focusing of proteins and peptides. Journal of Chromatography A. 1037(1-2), 491-499. Link

  • Audain, E., et al. (2016). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences.[4] Bioinformatics. 32(6), 821–827. Link

  • Sillero, A., & Ribeiro, J. M. (1989). Isoelectric points of proteins: Theoretical determination. Analytical Biochemistry. 179(2), 319-325. Link

Sources

Safety & Regulatory Compliance

Safety

Authoritative Guide: Disposal of 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid

The following guide details the proper disposal procedures for 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid , a non-proteinogenic amino acid derivative commonly used in peptide synthesis and medicinal chemistry. This...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid , a non-proteinogenic amino acid derivative commonly used in peptide synthesis and medicinal chemistry.

This protocol is designed for Research & Development (R&D) environments and adheres to GLP (Good Laboratory Practice) standards. It prioritizes personnel safety, environmental compliance, and waste stream integrity.[1][2]

Executive Summary
  • Chemical Class: Non-proteinogenic amino acid (Piperidine derivative).[2]

  • Primary Hazard: Skin/Eye Irritation (Category 2/2A), Potential Respiratory Irritant (STOT SE 3).[2]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[2]

  • Immediate Action: Segregate from strong oxidizers.[2] Do not dispose of down the drain.

Chemical Profile & Hazard Assessment

Before handling waste, verify the specific properties of the compound.[2][3] As a piperidine derivative, this molecule exhibits basicity and potential for irritation similar to other organic bases.[2]

Property Detail
Chemical Name 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid
Common Synonyms 4-(1-Methylpiperidinyl)alanine; Ala(1-Me-Pip)-OH
Physical State Solid (typically white to off-white powder)
Acidity/Basicity Amphoteric (Zwitterionic), but basic character dominates due to the piperidine ring.[2]
GHS Classification Warning H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
Incompatibilities Strong oxidizing agents, Acid chlorides, Acid anhydrides.[2]

Scientific Insight: The N-methyl piperidine moiety introduces a tertiary amine, increasing the basicity compared to standard amino acids.[2] This dictates that waste streams should not be mixed with strong acids without consideration of exotherms, although in dilute waste streams this is rarely an issue.[2]

Pre-Disposal Logistics
3.1 Personal Protective Equipment (PPE)

Treat all waste handling with the same rigor as synthesis.[2]

  • Hands: Nitrile gloves (minimum thickness 0.11 mm).[2] Double gloving recommended for pure powder handling.[2]

  • Eyes: Chemical safety goggles (ANSI Z87.1).[2]

  • Respiratory: If handling bulk powder outside a fume hood, use an N95/P2 particulate respirator.[2]

  • Body: Standard lab coat and closed-toe shoes.

3.2 Waste Container Selection
  • Solid Waste: High-Density Polyethylene (HDPE) wide-mouth jars or clear heavy-duty polyethylene bags (6 mil).

  • Liquid Waste: HDPE or Glass carboys.[2]

    • Note: Avoid metal containers if the waste stream is acidic, though this compound itself is basic.[2]

Disposal Workflow (Decision Tree)

The following diagram illustrates the decision logic for segregating this specific chemical waste.

DisposalWorkflow Start Waste Generation: 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Powder or Contaminated Debris) StateCheck->Solid Powder/Wipes Liquid Liquid Waste (Mother Liquors / Rinsates) StateCheck->Liquid Solution SolidBin Container: Hazardous Solid Waste Label: Toxic/Irritant Solid->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck Aqueous Aqueous Stream (Buffers/Water) SolventCheck->Aqueous >90% Water Organic Organic Stream (HPLC Solvents/Synthesis) SolventCheck->Organic >10% Organic AqBin Container: Aqueous Basic/Toxic Check pH (Adjust to 5-9 if req) Aqueous->AqBin HalogenCheck Halogenated? Organic->HalogenCheck Halo Halogenated Waste (DCM, Chloroform) HalogenCheck->Halo Yes NonHalo Non-Halogenated Waste (MeOH, ACN, DMF) HalogenCheck->NonHalo No HaloBin Container: Halogenated Organic Label: Flammable/Toxic Halo->HaloBin NonHaloBin Container: Non-Halogenated Organic Label: Flammable/Toxic NonHalo->NonHaloBin

Figure 1: Decision matrix for segregating 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid waste streams.

Detailed Step-by-Step Procedures
Scenario A: Disposal of Pure Solid (Expired or Excess) [2]
  • Container: Use a dedicated "Hazardous Solid Waste" container (HDPE jar).

  • Transfer: Transfer the solid carefully inside a fume hood to avoid dust generation.

  • Labeling:

    • Chemical Name: Write the full chemical name. Do not use abbreviations like "Ala-Pip".

    • Hazards: Check "Irritant" and "Toxic".[2]

    • Composition: 100% 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid.[2]

  • Debris: Contaminated weigh boats, spatulas, and gloves must also go into this solid waste stream, not the general trash.[2]

Scenario B: Disposal of Liquid Waste (HPLC/Synthesis)
  • Segregation:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in Halogenated Waste .[2]

    • If dissolved in Methanol , Acetonitrile , or DMF : Dispose in Non-Halogenated Waste .[2]

    • If dissolved in Water/Buffers : Dispose in Aqueous Waste .[2]

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid waste), as organic amines can react vigorously.[2]

  • Labeling: List the solvent as the primary constituent and the amino acid as a trace contaminant (<1% usually).[2]

Scenario C: Spill Cleanup
  • Isolate: Evacuate the immediate area if dust is airborne.[2]

  • PPE: Don goggles, nitrile gloves, and a lab coat.[2]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersion.[2] Sweep up carefully into a dustpan.[2]

    • Liquid Spill: Absorb with vermiculite or spill pads.[1][2][3]

  • Decontamination: Clean the surface with a mild detergent and water.[2]

  • Disposal: Place all cleanup materials into the "Hazardous Solid Waste" bag.

Regulatory & Compliance Data
Regulation Classification/Code Requirement
RCRA (USA) Not P-listed or U-listed.[2]Classify as Characteristic Waste if mixed with flammable solvents (D001) or corrosives (D002).[2] Otherwise, manage as Non-Regulated Hazardous Waste (state dependent).[2]
EU Waste Code 16 05 06 *Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[2]
Disposal Fate Incineration Must be incinerated at a permitted facility equipped with scrubbers to handle nitrogen oxides (NOx) generated from the amine/piperidine groups.[2]
References
  • MilliporeSigma. Safety Data Sheet: Amino Acid Derivatives (General). Sigma-Aldrich.[2][4] Accessed 2024.[2][5] Link

  • National Institutes of Health (NIH). PubChem Compound Summary: Piperidine Derivatives.[2] PubChem.[2][6] Accessed 2024.[2][5] Link

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.[2] EPA.gov.[2] Accessed 2024.[2][5] Link[2]

  • Fisher Scientific. Laboratory Chemical Waste Management Guide. Fisher Scientific.[2] Accessed 2024.[2][5] Link

Sources

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